Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9(12)8-10-6(13-2)5-7(11-8)14-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMOQVSDVCHMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403413 | |
| Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128276-49-3 | |
| Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this guide details a plausible multi-step pathway based on established pyrimidine chemistry. The proposed synthesis begins with the condensation of diethyl malonate and S-methylisothiourea sulfate to form a pyrimidine core, followed by a series of functional group transformations including chlorination, methoxylation, oxidation, cyanation, and finally, hydrolysis and esterification to yield the target compound. This document outlines detailed experimental protocols for each step, drawing from analogous reactions in the scientific literature. Additionally, it summarizes the known physical and chemical properties of key intermediates and provides a logical framework for the synthesis and future investigation of this and related pyrimidine derivatives.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The substituent pattern on the pyrimidine ring plays a crucial role in determining the molecule's biological activity and physicochemical properties. This compound is a potentially valuable scaffold for further chemical exploration and drug design, combining the features of a dimethoxy-substituted pyrimidine with a reactive ester functionality at the 2-position. This guide presents a theoretically sound and experimentally feasible synthetic pathway to access this target molecule.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a six-step process, commencing with the construction of the pyrimidine ring via the Pinner synthesis, followed by a series of functional group interconversions to install the desired substituents.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous reactions and may require optimization for the specific substrates.
Step 1: Synthesis of 2-(Methylthio)-4,6-dihydroxypyrimidine
This step involves the condensation of diethyl malonate with S-methylisothiourea sulfate in the presence of a strong base to form the pyrimidine ring.
-
Materials: Diethyl malonate, S-methylisothiourea sulfate, Sodium ethoxide, Absolute ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully acidify with a concentrated acid (e.g., HCl) to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-(methylthio)-4,6-dihydroxypyrimidine.
-
Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
The dihydroxy pyrimidine is converted to the corresponding dichloro derivative using phosphorus oxychloride.
-
Materials: 2-(Methylthio)-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).
-
Procedure:
-
In a fume hood, carefully add 2-(methylthio)-4,6-dihydroxypyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC (after careful quenching of an aliquot).
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral.
-
Dry the product in a desiccator over P₂O₅ to give 4,6-dichloro-2-(methylthio)pyrimidine.
-
Step 3: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
The dichloro intermediate undergoes nucleophilic substitution with sodium methoxide to yield the dimethoxy product.[1]
-
Materials: 4,6-Dichloro-2-(methylthio)pyrimidine, Sodium methoxide, Anhydrous methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous methanol dropwise to the sodium methoxide solution.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford 4,6-dimethoxy-2-(methylthio)pyrimidine.[1]
-
Step 4: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
The methylthio group is oxidized to the more reactive methylsulfonyl group.[1]
-
Materials: 4,6-Dimethoxy-2-(methylthio)pyrimidine, Hydrogen peroxide (30% solution), Glacial acetic acid.
-
Procedure:
-
Dissolve 4,6-dimethoxy-2-(methylthio)pyrimidine (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and add hydrogen peroxide (2.2 equivalents) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into cold water, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[1]
-
Step 5: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
The methylsulfonyl group is displaced by a cyanide group.[2]
-
Materials: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 equivalent) in anhydrous DMSO.
-
Add potassium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4,6-dimethoxypyrimidine-2-carbonitrile.[2]
-
Step 6: Synthesis of this compound
This final step involves the hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification.
-
Materials: 4,6-Dimethoxypyrimidine-2-carbonitrile, Sulfuric acid, Water, Absolute ethanol.
-
Procedure:
-
Hydrolysis: Add 4,6-dimethoxypyrimidine-2-carbonitrile (1.0 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid. Filter, wash with water, and dry the crude 4,6-dimethoxypyrimidine-2-carboxylic acid.
-
Esterification: Suspend the crude carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-12 hours.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization to obtain this compound.
-
Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | 94-96 | [3] |
| 4,6-Dimethoxy-2-methylthiopyrimidine | C₇H₁₀N₂O₂S | 186.23 | 52.5-53.8 | [1] |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | C₇H₁₀N₂O₄S | 218.23 | 131-132 | [4] |
Potential Applications
While the specific biological activities of this compound have not been reported, its structural motifs suggest potential applications in several areas of drug discovery and development:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.
-
Antiviral and Antimicrobial Agents: Functionalized pyrimidines have shown a broad spectrum of activity against various viruses and microbes.
-
Agrochemicals: Pyrimidine derivatives are utilized as herbicides and fungicides.
The ester functionality at the 2-position provides a convenient handle for further synthetic modifications, such as amidation or reduction, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This technical guide outlines a plausible and detailed synthetic route for this compound, a compound with potential applications in medicinal chemistry. The proposed pathway utilizes a series of well-established reactions in pyrimidine chemistry, providing a solid foundation for its synthesis in a laboratory setting. While the protocols provided are based on analogous transformations, optimization for each specific step will be necessary to achieve high yields and purity. The successful synthesis of this target molecule will open avenues for the exploration of its chemical and biological properties, contributing to the development of new therapeutic agents and functional materials.
References
"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" chemical profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive profile of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues and established principles of pyrimidine chemistry to offer a detailed overview. The guide covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications as a versatile building block in the development of novel chemical entities.
Chemical Profile and Physicochemical Properties
This compound is a disubstituted pyrimidine derivative. The pyrimidine core is a key structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The methoxy groups at the 4 and 6 positions and the ethyl carboxylate group at the 2 position confer specific electronic and steric properties that make it a valuable intermediate for further chemical modifications.
Quantitative data for the target compound is not extensively reported in publicly available literature. The following table summarizes estimated and known properties based on the compound's structure and data from closely related pyrimidine derivatives.
| Property | Value (Estimated/Known) | Citation |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| CAS Number | 128276-49-3 | [1] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Melting Point | Not reported; likely in the range of 50-100 °C | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |
| ¹H NMR Spectrum | Estimated shifts: ~4.4 ppm (q, 2H), ~4.0 ppm (s, 6H), ~1.4 ppm (t, 3H) | N/A |
| ¹³C NMR Spectrum | Estimated shifts: ~170, 165, 160, 85, 62, 55, 14 ppm | N/A |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors. A key intermediate is 4,6-dimethoxypyrimidine-2-carbonitrile, which can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine[2][3]. The nitrile is then hydrolyzed to the corresponding carboxylic acid, followed by esterification to yield the final product.
Overall Synthetic Scheme
References
Technical Guide: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (CAS No. 128276-49-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, identified by CAS number 128276-49-3, is a pyrimidine derivative with a molecular formula of C₉H₁₂N₂O₄. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous pharmaceuticals.[1][2][3][4] Consequently, synthetic pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, drawing upon available data for the compound and its structural analogs.
Chemical Structure and Properties
The chemical structure of this compound features a central pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an ethyl carboxylate group at position 2.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for the specific compound is limited in publicly accessible literature. However, based on its structure, the following properties can be inferred. A summary of key identifiers is provided in the table below.
| Property | Value | Source |
| CAS Number | 128276-49-3 | N/A |
| Molecular Formula | C₉H₁₂N₂O₄ | N/A |
| Molecular Weight | 212.20 g/mol | N/A |
Synthesis and Characterization
General Synthetic Workflow for Pyrimidine Derivatives
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrimidines, which could be adapted for the target molecule.
Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
Spectroscopic Data of a Structurally Related Compound
To provide insight into the expected spectral characteristics, the following table summarizes the NMR and mass spectrometry data for a closely related compound, Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .[5]
| Spectroscopic Data | Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 9.16 (s, 1H, NH), 7.69 (s, 1H, NH), [Aromatic protons], [Other signals] |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 165.94 (C=O, ester), 152.77 (C=O, amide), [Aromatic carbons], [Other signals] |
| Mass Spectrum (m/z) | 320 (M⁺) |
Potential Biological Activity and Therapeutic Applications
Direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature. However, the pyrimidine core is a well-established pharmacophore, and derivatives with similar substitution patterns have demonstrated a wide range of biological activities.[1][2][3][4][6][7]
Known Biological Activities of Pyrimidine Derivatives
The diverse biological activities attributed to the pyrimidine scaffold are summarized in the diagram below.
Caption: Diverse biological activities associated with the pyrimidine scaffold.
-
Anticancer Activity: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis, or as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[2][7]
-
Antimicrobial and Antifungal Activity: The pyrimidine ring is a key component in various synthetic compounds with potent activity against a range of bacteria and fungi.[1][6]
-
Antiviral Activity: Nucleoside analogs containing a pyrimidine base are cornerstone drugs in antiviral therapy. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents.[1][6]
-
Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have been found to modulate immune responses and exhibit anti-inflammatory properties.[6]
Given these precedents, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in these areas.
Experimental Protocols
The following are generalized experimental protocols for key assays used to evaluate the biological activity of pyrimidine derivatives, based on methodologies reported in the literature for similar compounds.[7]
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.
Conclusion
This compound (CAS No. 128276-49-3) is a chemical intermediate belonging to the versatile pyrimidine class of compounds. While direct biological data for this specific molecule is sparse, the extensive and diverse bioactivities of structurally related pyrimidine derivatives highlight its potential as a valuable building block in drug discovery and development. Further investigation into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to explore the therapeutic potential of this chemical scaffold. This guide serves as a foundational resource for researchers interested in the properties and applications of this and related pyrimidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core molecular information for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₄ |
| Molecular Weight | 212.2 g/mol |
| Monoisotopic Mass | 212.07971 Da |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not identified in the reviewed literature. General synthetic strategies for related pyrimidine derivatives often involve the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative, followed by functional group modifications. Researchers seeking to synthesize this compound may need to adapt known procedures for similar structures.
Molecular Composition and Weight Relationship
The following diagram illustrates the relationship between the constituent elements of this compound and its overall molecular weight.
Spectroscopic and Synthetic Profile of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. A plausible synthetic protocol is also proposed, drawing from established methodologies for analogous pyrimidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with data reported for similar pyrimidine structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~4.0 - 4.1 | Singlet | 6H | 2 x -OCH₃ |
| ~6.0 - 6.2 | Singlet | 1H | Pyrimidine H-5 |
| ~1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~170 | C-4, C-6 (pyrimidine) |
| ~155 | C-2 (pyrimidine) |
| ~90 | C-5 (pyrimidine) |
| ~62 | -OCH₂CH₃ |
| ~55 | -OCH₃ |
| ~14 | -OCH₂CH₃ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1720 - 1740 | Strong | C=O stretch (ester) |
| ~1580 - 1620 | Strong | C=N, C=C stretch (pyrimidine ring) |
| ~1050 - 1300 | Strong | C-O stretch (ethers and ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 212.08 | [M]⁺ (Molecular Ion) |
| 183.07 | [M - C₂H₅]⁺ |
| 167.04 | [M - OCH₂CH₃]⁺ |
| 139.04 | [M - COOCH₂CH₃]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry. The molecular formula is C₉H₁₂N₂O₄, with a molecular weight of 212.21 g/mol .[1]
Proposed Experimental Protocols
The following section outlines a plausible experimental protocol for the synthesis of this compound. This protocol is based on established synthetic routes for structurally similar compounds.
Synthesis of this compound
This proposed synthesis involves a two-step process starting from a commercially available precursor.
Step 1: Synthesis of Diethyl 4,6-dichloropyrimidine-2-carboxylate
A potential starting material for the synthesis of the target compound is a dichlorinated pyrimidine derivative.
Step 2: Nucleophilic Substitution with Sodium Methoxide
The dichlorinated intermediate can then undergo nucleophilic aromatic substitution with sodium methoxide to yield the desired product.
Materials:
-
Diethyl 4,6-dichloropyrimidine-2-carboxylate
-
Sodium methoxide
-
Anhydrous Methanol
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared under an inert atmosphere.
-
Diethyl 4,6-dichloropyrimidine-2-carboxylate is added to the sodium methoxide solution at room temperature.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period determined by reaction monitoring (e.g., via TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
References
An In-Depth Technical Guide to the Chemical Compatibility of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its chemical compatibility is paramount for its successful application, from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive overview of the anticipated chemical compatibility of this compound based on the known reactivity of its constituent functional groups: a pyrimidine core, methoxy substituents, and an ethyl carboxylate group. While specific experimental data for this compound is not extensively available in public literature, this document outlines its expected solubility, stability, and reactivity with common laboratory reagents. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively assess its compatibility profile.
Predicted Chemical Compatibility Profile
The chemical behavior of this compound is dictated by its structure. The pyrimidine ring is an electron-deficient heterocycle, the methoxy groups are electron-donating, and the ethyl carboxylate is susceptible to nucleophilic attack.
Solubility
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The ester and methoxy groups can participate in hydrogen bonding. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The polar nature of the molecule should allow for good solvation. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Aqueous Solutions | Sparingly Soluble | The presence of polar functional groups may allow for limited water solubility, which is likely to be pH-dependent. |
Stability
The stability of this compound is influenced by environmental factors such as pH, temperature, and light.
Table 2: Predicted Stability Profile and Potential Degradation Pathways
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (pH < 4) | Unstable | Hydrolysis of the ethyl ester to 4,6-dimethoxypyrimidine-2-carboxylic acid and ethanol. Under harsh acidic conditions, hydrolysis of the methoxy groups to hydroxy groups may also occur. |
| Neutral (pH 6-8) | Moderately Stable | Slow hydrolysis of the ester may occur over extended periods. |
| Basic (pH > 9) | Unstable | Saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt. |
| Oxidizing Agents | Potentially Unstable | The electron-rich pyrimidine ring may be susceptible to oxidation. |
| Reducing Agents | Generally Stable | The functional groups are not readily reduced under standard laboratory conditions. |
| Elevated Temperature | Potentially Unstable | Thermal decomposition may occur, with the specific pathway dependent on the temperature and atmosphere. |
| UV/Visible Light | Potentially Unstable | Pyrimidine derivatives can be susceptible to photolytic degradation. |
Reactivity with Common Reagents
The reactivity of this compound is centered around the electrophilic pyrimidine ring and the ester functionality.
Table 3: Predicted Reactivity with Common Laboratory Reagents
| Reagent Class | Predicted Reactivity | Potential Products |
| Strong Acids | Reactive | Protonation of the pyrimidine nitrogens; hydrolysis of the ester and potentially the methoxy groups. |
| Strong Bases | Reactive | Saponification of the ester. |
| Nucleophiles (e.g., Amines, Thiols) | Reactive | Nucleophilic aromatic substitution on the pyrimidine ring (less likely due to methoxy groups) or nucleophilic acyl substitution at the ester carbonyl. |
| Electrophiles | Less Reactive | The electron-donating methoxy groups may activate the 5-position of the pyrimidine ring towards electrophilic attack, though the ring is inherently electron-deficient. |
Experimental Protocols for Compatibility Assessment
The following sections provide detailed methodologies for determining the quantitative chemical compatibility of this compound.
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.
-
Quantification: Dilute the sample to a suitable concentration and analyze using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration of the dissolved compound by comparing its response to a standard calibration curve.
Caption: Workflow for solubility determination.
Stability Assessment (Forced Degradation Studies)
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology: Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point.
"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" starting materials for synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction mechanisms involved in the synthesis of this crucial heterocyclic compound.
Introduction
This compound is a substituted pyrimidine derivative with significant applications in medicinal chemistry. The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound, featuring two methoxy groups and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This guide outlines the most common and efficient synthetic routes starting from readily available precursors.
Core Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the construction of the pyrimidine ring, followed by functional group interconversions to introduce the desired methoxy and ethyl carboxylate substituents. The two primary strategies diverge in the final step of introducing the C2-substituent.
Strategy A: Formation of the pyrimidine core, followed by chlorination, methoxylation, and subsequent introduction of the ethyl carboxylate group.
Strategy B: An alternative approach involves the direct carboxylation and esterification of a pre-formed 4,6-dimethoxypyrimidine ring.
Starting Materials
The following table summarizes the key starting materials required for the synthesis of this compound via the routes described in this guide.
| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | C3 synthon for pyrimidine ring formation |
| Urea | CH₄N₂O | 60.06 | N-C-N source for pyrimidine ring formation |
| Formamide | CH₃NO | 45.04 | Alternative N-C-N source for pyrimidine ring |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating agent for dihydroxypyrimidine |
| Sodium Methoxide | CH₃ONa | 54.02 | Base for ring closure and methoxylation agent |
| 2-Chloro-4,6-dimethoxypyrimidine | C₆H₇ClN₂O₂ | 174.58 | Key intermediate for C2 functionalization |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Reagent for introducing the ethyl carboxylate group |
| n-Butyllithium | C₄H₉Li | 64.06 | Lithiating agent for direct carboxylation |
Experimental Protocols
Synthesis of 4,6-Dihydroxypyrimidine (Intermediate 1)
This procedure describes the cyclocondensation reaction to form the pyrimidine ring.
Reaction: Diethyl malonate reacts with urea in the presence of a strong base to yield 4,6-dihydroxypyrimidine.[1][2]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1 equivalent).
-
Add a solution of dry urea (1 equivalent) in hot absolute ethanol.
-
Heat the mixture to reflux for 7 hours. A white solid will precipitate.
-
After cooling, add hot water to dissolve the solid, followed by acidification with hydrochloric acid.
-
Cool the clear solution in an ice bath to crystallize the product.
-
Collect the white precipitate of 4,6-dihydroxypyrimidine by filtration, wash with cold water, and dry.
| Reactant/Reagent | Molar Ratio | Notes |
| Diethyl Malonate | 1 | |
| Urea | 1 | Must be dry. |
| Sodium | 1 | To form sodium ethoxide in situ. |
| Absolute Ethanol | Solvent | |
| Hydrochloric Acid | - | For acidification and product precipitation. |
| Typical Yield | 72-78% | [2] |
Synthesis of 4,6-Dichloropyrimidine (Intermediate 2)
This step involves the conversion of the hydroxyl groups to chloro groups.
Reaction: 4,6-Dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride.[3]
Protocol:
-
In a flask equipped with a reflux condenser and a dropping funnel, place 4,6-dihydroxy-2-methylpyrimidine (1 equivalent).
-
Add N,N-diethylaniline (2.5 equivalents) and dichloroethane.
-
Heat the mixture to reflux.
-
Slowly add a solution of triphosgene (2.5 equivalents) in dichloroethane.
-
Continue refluxing for 6-8 hours.
-
After cooling, wash the reaction mixture successively with water and hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from dichloroethane to obtain 4,6-dichloro-2-methylpyrimidine.
| Reactant/Reagent | Molar Ratio | Notes |
| 4,6-Dihydroxypyrimidine | 1 | |
| Triphosgene | 2.5 | A safer alternative to phosgene gas. Can be replaced by POCl₃. |
| N,N-Diethylaniline | 2.5 | Acts as a base. |
| Dichloroethane | Solvent | |
| Typical Yield | 90-92% | [3] |
Synthesis of 4,6-Dimethoxypyrimidine (Intermediate 3)
This procedure describes the nucleophilic substitution of the chloro groups with methoxy groups.
Reaction: 4,6-Dichloropyrimidine reacts with sodium methoxide to yield 4,6-dimethoxypyrimidine.
Protocol:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 4,6-dichloropyrimidine (1 equivalent) to the sodium methoxide solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4,6-dimethoxypyrimidine.
| Reactant/Reagent | Molar Ratio | Notes |
| 4,6-Dichloropyrimidine | 1 | |
| Sodium Methoxide | >2 | In excess to ensure complete reaction. |
| Methanol | Solvent |
Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (Intermediate 4)
This intermediate is crucial for the subsequent introduction of the carboxylate group.
Reaction: A multi-step synthesis starting from malononitrile.[4][5]
Protocol:
-
Drip acetyl chloride into a mixture of malononitrile and methanol to obtain 1,3-dimethyl malononitrile diamidine dihydrochloride.
-
React the dihydrochloride salt with sodium bicarbonate and cyanamide to yield 3-amino-3-methoxy-N-nitrile-2-propionamidine.
-
Treat the resulting amidine with hydrogen chloride in methanol.
-
Control the reaction temperature (e.g., 5 °C) and maintain for 2 hours.
-
Neutralize the reaction mixture with water and evaporate the majority of the solvent.
-
Cool the solution to precipitate the product, which is then filtered and dried.
| Reactant/Reagent | Molar Ratio | Notes |
| Malononitrile | 1 | |
| Methanol | Solvent | |
| Acetyl Chloride | - | Used to generate HCl in situ. |
| Cyanamide | 1 | |
| Sodium Bicarbonate | Base | |
| Hydrogen Chloride | - | For the final cyclization/chlorination. |
| Typical Yield | ~82% | [5] |
Synthesis of this compound (Target Molecule)
Method A: From 2-Chloro-4,6-dimethoxypyrimidine via a Grignard Reagent
Reaction: 2-Chloro-4,6-dimethoxypyrimidine can be converted to a Grignard reagent, which then reacts with ethyl chloroformate.
Protocol:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 2-chloro-4,6-dimethoxypyrimidine (1 equivalent) in dry THF to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add ethyl chloroformate (1 equivalent).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography.
Method B: Direct C-H Lithiation and Carboxylation
Reaction: Direct lithiation of 4,6-dimethoxypyrimidine at the 2-position followed by reaction with ethyl chloroformate.
Protocol:
-
Dissolve 4,6-dimethoxypyrimidine (1 equivalent) in dry THF in a flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents).
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add ethyl chloroformate (1.2 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and workflows.
Caption: Synthetic pathway via direct C-H lithiation.
Caption: Synthesis from 2-chloro-4,6-dimethoxypyrimidine.
Conclusion
The synthesis of this compound can be achieved through reliable and scalable routes. The choice of a particular pathway may depend on the availability of starting materials, safety considerations, and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for their research and development endeavors. Further optimization of reaction conditions may lead to improved yields and process efficiency.
References
- 1. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
The Pyrimidine Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself, forming the fundamental scaffold of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, a versatile framework upon which a vast array of therapeutic agents has been built.[2] Pyrimidine derivatives are central to numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] This in-depth guide focuses on the discovery and history of a key subclass: pyrimidine carboxylates and their closely related dihydropyrimidinone (DHPM) analogues. We will trace their journey from a 19th-century chemical curiosity to a central motif in modern drug discovery, providing detailed experimental protocols, quantitative data, and mechanistic insights for the professionals driving the next generation of therapeutic innovation.
Early History and Foundational Discoveries
The story of pyrimidines begins not with a targeted synthesis, but with the isolation of their derivatives from natural sources. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli. However, the systematic study of this class of compounds began in earnest in the late 19th century. A pivotal moment came in 1891, when the Italian chemist Pietro Biginelli reported a novel one-pot, three-component reaction that would come to define the field.[1] By simply heating a mixture of an aryl aldehyde, ethyl acetoacetate (a β-ketoester), and urea under acid catalysis, Biginelli synthesized a class of compounds he termed "aldehyduramide des acetessigäthers," now known as 3,4-dihydropyrimidin-2(1H)-ones or DHPMs.[1] This discovery, now universally known as the Biginelli Reaction , was remarkable for its simplicity and efficiency in creating complex, functionalized heterocyclic scaffolds that often incorporate a carboxylate moiety, laying the groundwork for the entire field of pyrimidine carboxylate chemistry.
Caption: A timeline of key milestones in the discovery and development of pyrimidine carboxylates.
The Biginelli Reaction: The Cornerstone Synthesis
For over a century, the Biginelli reaction has remained the most important and widely used method for synthesizing DHPMs and related pyrimidine carboxylates. Its enduring appeal lies in its operational simplicity and the structural complexity it generates in a single step from readily available starting materials.
Reaction Mechanism
The mechanism of the Biginelli reaction has been a subject of study for decades. While an earlier mechanism proposed an initial aldol condensation, the most widely accepted pathway today was proposed by C. Oliver Kappe in 1997. This mechanism proceeds through an N-acyliminium ion intermediate, which is the rate-determining step.
The key steps are:
-
Iminium Formation: The aldehyde and urea undergo an acid-catalyzed condensation to form an N-acyliminium ion.
-
Nucleophilic Addition: The β-ketoester (in its enol form) acts as a nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: The ring is closed via an intramolecular nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.
Caption: The accepted N-acyliminium ion pathway for the Biginelli three-component reaction.
Evolution of the Biginelli Reaction
The original protocol reported by Biginelli often suffered from low yields, particularly with sterically hindered or aliphatic aldehydes.[3] This limitation spurred significant research into optimizing the reaction. A major breakthrough came in 1987 when Atwal et al. developed a modification that consistently provided higher yields.[1] The Atwal modification involves the pre-condensation of the aldehyde and β-ketoester to form an enone, which then reacts with the urea derivative.[1]
Since then, a vast number of catalysts and conditions have been explored to improve the reaction's efficiency, scope, and environmental friendliness. These include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), H₂SO₄[5]
-
Green Methodologies: The use of microwave irradiation, ultrasound, and solvent-free conditions has dramatically reduced reaction times from hours to minutes and simplified purification.[7]
-
Heterogeneous Catalysts: Solid-supported acids and materials like layered double hydroxide (LDH) have been employed to facilitate easy catalyst recovery and reuse.[8]
Quantitative Data: Reaction Yields and Biological Activity
The versatility of the pyrimidine carboxylate scaffold is evident in the extensive research into its synthesis and biological applications. The following tables summarize key quantitative data from the literature.
Table 1: Comparison of Yields for Biginelli Reaction
This table illustrates the impact of different catalysts and conditions on the yield of a model Biginelli reaction (Benzaldehyde, Ethyl Acetoacetate, Urea).
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| None (Catalyst-Free) | 90°C, Solvent-Free | 4 h | 70% | [4] |
| HCl (Classical) | Reflux in Ethanol | Several hours | Often < 40% | [3] |
| ZnCl₂ | Room Temp, Acetic Acid | 5-6 h | 92% | [5] |
| FeCl₃ | Room Temp, Acetic Acid | 4-5 h | 95% | [5] |
| CuCl₂ | Room Temp, Acetic Acid | 6-7 h | 94% | [5] |
| Layered Double Hydroxide (LDH) | Reflux in Ethanol | 4 h | 88% | [8] |
| H-ZSM-5 Zeolite | Ball-milling, 30 Hz | 20 min | 91% | |
| Microwave Irradiation | Yb(OTf)₃ catalyst | 30 min | 86% (Monastrol) | [9][10] |
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Thiazolo[3,2-a]pyrimidine (Cpd 4i) | MCF-7 (Breast) | ROS-mediated Apoptosis | 0.33 | [11] |
| Thiazolo[3,2-a]pyrimidine (Cpd 4i) | HeLa (Cervical) | ROS-mediated Apoptosis | 0.52 | [11] |
| Thiazolo[3,2-a]pyrimidine (Cpd 4i) | HepG2 (Liver) | ROS-mediated Apoptosis | 3.09 | [11] |
| Indazol-Pyrimidine (Cpd 4f) | MCF-7 (Breast) | Apoptosis Induction | 1.629 | [12] |
| Indazol-Pyrimidine (Cpd 4i) | MCF-7 (Breast) | Apoptosis Induction | 1.841 | [12] |
| Indazol-Pyrimidine (Cpd 4i) | A549 (Lung) | Apoptosis Induction | 2.305 | [12] |
| Indazol-Pyrimidine (Cpd 4i) | Caco2 (Colon) | Apoptosis Induction | 4.990 | [12] |
| Pyrido[2,3-d]pyrimidine (Cpd 2d) | A549 (Lung) | Cytotoxicity | ~50 | [13] |
Table 3: Anti-inflammatory and Antimicrobial Activity
| Compound Class | Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |
| Pyrano[2,3-d]pyrimidine (Cpd 5) | Anti-inflammatory | COX-2 Inhibition | 0.04 | |
| Pyrido[2,3-d]pyrimidine (Cpd 2a) | Anti-inflammatory | Lipoxygenase (LOX) | 42 | [13] |
| Pyridopyrimidine (Cpd 4a) | Antibacterial | Biotin Carboxylase | MIC >256 µg/mL (E. coli) | |
| Pyridopyrimidine (Cpd 4a + PMBN) | Antibacterial | Biotin Carboxylase | MIC = 1 µg/mL (E. coli) |
Detailed Experimental Protocols
To aid in laboratory research, this section provides detailed protocols for the synthesis of key pyrimidine carboxylate-related structures.
Protocol 1: Classical Synthesis of a Dihydropyrimidinone
This protocol is a general representation of the original Biginelli reaction.
-
Reagents:
-
Aromatic Aldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol, 1.30 g)
-
Urea (15 mmol, 0.90 g)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
-
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, and urea in a 100 mL round-bottom flask.
-
Add ethanol and the catalytic amount of concentrated HCl.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Protocol 2: Microwave-Assisted Synthesis of Monastrol
This modern protocol demonstrates the efficiency of microwave synthesis for producing the specific mitotic kinesin Eg5 inhibitor, Monastrol.[7][9]
-
Reagents:
-
3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)
-
Ethyl Acetoacetate (1.00 mmol, 130 mg)
-
Thiourea (1.50 mmol, 114 mg)
-
Ethanol (2 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
-
Procedure:
-
Place all reagents in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Seal the vial with a septum cap.
-
Place the vial in a microwave reactor and irradiate at 120°C for 30 minutes.
-
After the reaction, cool the vial to room temperature. A precipitate will form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The product, Monastrol, is typically obtained in high purity (76-86% yield) without the need for further column chromatography.[9][10]
-
Signaling Pathways and Therapeutic Mechanisms
The therapeutic potential of pyrimidine carboxylates and DHPMs stems from their ability to interact with a variety of biological targets. Their rigid heterocyclic structure allows them to function as effective pharmacophores.
Calcium Channel Blockade
Many DHPMs are potent L-type calcium channel blockers, a property that underlies their use as antihypertensive agents.[1] They act primarily on the smooth muscle cells of blood vessels. By blocking the influx of extracellular calcium, they prevent the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation, which in turn lowers blood pressure.[2]
Caption: Mechanism of action for DHPMs as L-type calcium channel blockers in vascular smooth muscle.
Mitotic Kinesin Eg5 Inhibition
The discovery of Monastrol in 1999 as a specific, cell-permeable inhibitor of the mitotic kinesin Eg5 was a landmark in cancer research. Eg5 is a motor protein essential for establishing the bipolar mitotic spindle required for cell division. Monastrol binds to an allosteric site on Eg5, inhibiting its ATPase activity. This prevents the separation of centrosomes, causing dividing cells to arrest in mitosis with a characteristic mono-astral spindle, ultimately leading to apoptosis.
Caption: Monastrol inhibits the kinesin Eg5, leading to mitotic arrest and cell death in cancer cells.
Conclusion
From its serendipitous discovery in the late 19th century, the pyrimidine carboxylate core, particularly as embodied in the products of the Biginelli reaction, has evolved into a mainstay of medicinal chemistry. The journey from low-yielding classical syntheses to rapid, high-yield modern protocols has unlocked a vast chemical space, enabling the discovery of compounds with profound therapeutic implications. The ability of this simple scaffold to potently and selectively modulate complex biological targets, from ion channels to motor proteins, ensures its continued relevance. For researchers and drug development professionals, the rich history and versatile chemistry of pyrimidine carboxylates offer a powerful and proven platform for designing the next generation of innovative medicines.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic pathway for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations of pyrimidine derivatives. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data for the synthesis of the target molecule and its key intermediates.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed through a multi-step sequence starting from a readily available substituted pyrimidine. The key steps involve the introduction of the C2 carboxylate functionality via a nitrile intermediate. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Reaction Mechanisms and Experimental Protocols
This section provides a step-by-step guide to the synthesis, including reaction mechanisms, detailed experimental procedures, and expected outcomes.
Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
The initial step involves a nucleophilic aromatic substitution reaction to replace the chloro groups on the pyrimidine ring with methoxy groups.
Reaction Mechanism:
The reaction proceeds via a standard SNAr mechanism where the methoxide ion attacks the electron-deficient carbon atoms at positions 4 and 6 of the pyrimidine ring, leading to the displacement of the chloride ions.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a potentially valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 4,6-dimethoxypyrimidine, followed by a directed lithiation and subsequent carboxylation-esterification.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step synthetic sequence. The first step involves the nucleophilic substitution of the chlorine atoms in 4,6-dichloropyrimidine with methoxide ions to yield 4,6-dimethoxypyrimidine. The second, and key, step is a directed ortho-metalation (lithiation) of 4,6-dimethoxypyrimidine at the C2 position, followed by quenching the resulting lithiated intermediate with a suitable electrophile, such as diethyl carbonate, to introduce the ethyl carboxylate functionality.
Experimental Protocols
Step 1: Synthesis of 4,6-dimethoxypyrimidine
This protocol is adapted from established procedures for the methoxylation of chloropyrimidines.
Materials:
-
4,6-Dichloropyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Toluene
-
Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine in anhydrous methanol.
-
To this solution, add a stoichiometric excess of sodium methoxide (typically 2.2 to 2.5 equivalents). The addition may be exothermic, so it should be done portion-wise or while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and toluene. Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer, and extract the aqueous layer with an additional portion of toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure to yield crude 4,6-dimethoxypyrimidine, which can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Starting Material | 4,6-Dichloropyrimidine |
| Key Reagent | Sodium Methoxide |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Typical Yield | > 90% |
Step 2: Synthesis of this compound
This protocol is based on general principles of directed lithiation of heteroaromatic compounds and subsequent reaction with a carbonyl electrophile.
Materials:
-
4,6-dimethoxypyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl carbonate or Ethyl chloroformate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syracuses
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4,6-dimethoxypyrimidine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (typically 1.1 to 1.2 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
In a separate flame-dried flask, prepare a solution of the electrophile (diethyl carbonate or ethyl chloroformate, typically 1.5 to 2.0 equivalents) in anhydrous THF.
-
Slowly add the solution of the electrophile to the lithiated pyrimidine solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Starting Material | 4,6-dimethoxypyrimidine |
| Key Reagent | n-Butyllithium |
| Electrophile | Diethyl carbonate or Ethyl chloroformate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | Moderate to good (estimated) |
Visualizations
Logical Workflow for the Synthesis
Caption: Overall synthetic workflow for this compound.
Signaling Pathway Analogy: Directed Metalation
The directed metalation step can be conceptualized as a signaling pathway where the methoxy groups "direct" the deprotonation to the C2 position.
Caption: Conceptual pathway of directed lithiation at the C2 position.
Application Notes and Protocols: Synthesis of 4-Methoxy-Substituted Dihydropyrimidinones via a Four-Component Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes detail a modified, four-component Biginelli reaction for the synthesis of novel methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. This protocol provides a valuable methodology for accessing highly functionalized dihydropyrimidinone (DHPM) scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The Biginelli reaction is a classic multicomponent reaction that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] While the classical approach is robust, there is a continuous drive to expand its scope to create more complex and diverse molecular architectures. A significant challenge has been the introduction of substituents at the 4-position of the pyrimidine ring beyond what is dictated by the aldehyde component.
It is important to clarify a common point of confusion. A compound such as "Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" is a fully aromatic pyrimidine and is not a direct product of the Biginelli reaction, which yields dihydropyrimidines. Furthermore, this specific molecule would not be a starting material for a Biginelli reaction, as it already contains the pyrimidine core.
This document focuses on a novel, four-component modification of the Biginelli reaction that uniquely incorporates a methoxy group at the C4-position of the dihydropyrimidine ring.[3][4] This is achieved by using methanol not only as a solvent but also as a reactant in the presence of a suitable β-dicarbonyl compound, an aromatic aldehyde, and urea or thiourea. This approach significantly enhances the structural diversity of accessible DHPMs, offering new avenues for lead generation and optimization in drug discovery programs.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates via the four-component Biginelli reaction.[3]
| Entry | Ar (Aldehyde) | Ar' (Aroylpyruvate) | X | Time (min) | Yield (%) | m.p. (°C) |
| 1 | 4-HOC₆H₄ | C₆H₅ | O | 30-60 | 64 | 252-256 |
| 2 | 3-MeOC₆H₄ | C₆H₅ | O | 30-60 | 68 | 162-164 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | O | 30-60 | - | - |
| 4 | 2,4-(MeO)₂C₆H₃ | C₆H₅ | O | 30-60 | - | - |
| 5 | 4-ClC₆H₄ | 4-CH₃C₆H₄ | O | 30-60 | - | - |
| 6 | 4-FC₆H₄ | 4-CH₃C₆H₄ | O | 30-60 | - | - |
| 7 | 4-MeOC₆H₄ | C₆H₅ | S | 30-60 | - | - |
| 8 | 4-ClC₆H₄ | C₆H₅ | S | 30-60 | - | - |
| 9 | 4-FC₆H₄ | C₆H₅ | S | 30-60 | - | - |
Note: Dashes indicate data not provided in the source material.
Experimental Protocols
General Procedure for the Synthesis of Methyl 5-Aroyl-6-Aryl-4-Methoxy-2-Oxo(Thioxo) Hexahydropyrimidine-4-Carboxylates[4]
This protocol outlines the one-pot, four-component synthesis of 4-methoxy-substituted dihydropyrimidinones.
Materials:
-
Methyl aroylpyruvate (1.0 eq, 0.01 mol)
-
Aromatic aldehyde (1.0 eq, 0.01 mol)
-
Urea or Thiourea (1.5 eq, 0.015 mol)
-
Methanol (MeOH, 10 mL)
-
Sodium hydrogen sulfate (NaHSO₄) (0.8 eq, 0.008 mol)
-
Water (for washing)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and flask for filtration
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add methyl aroylpyruvate (0.01 mol), the corresponding aromatic aldehyde (0.01 mol), urea or thiourea (0.015 mol), and sodium hydrogen sulfate (0.008 mol).
-
Add methanol (10 mL) to the mixture.
-
Heat the reaction mixture with stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration using a Buchner funnel.
-
Wash the crude product with water.
-
Recrystallize the crude product from methanol to obtain the pure methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylate.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination).
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the four-component Biginelli reaction, leading to the formation of a 4-methoxy-substituted dihydropyrimidinone.[3]
Caption: Proposed mechanism for the four-component Biginelli reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis of 4-methoxy-substituted dihydropyrimidinones.
Caption: Experimental workflow for the synthesis of 4-methoxy DHPMs.
References
Application Notes and Protocols: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate as a Key Intermediate in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate as a crucial intermediate in the development of modern herbicides, particularly those targeting the acetolactate synthase (ALS) enzyme. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate research and development in agrochemicals.
Introduction
This compound is a heterocyclic compound of significant interest in the agrochemical industry. Its unique structural features, including the electron-rich dimethoxypyrimidine core and the reactive ethyl carboxylate group, make it an ideal precursor for the synthesis of a variety of potent herbicides. The primary class of herbicides derived from this intermediate are the sulfonylureas, which are renowned for their high efficacy at low application rates and their specific mode of action.[1] These herbicides act as potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] As this pathway is absent in mammals, these herbicides exhibit low toxicity to non-target organisms.
This document outlines a proposed synthetic pathway for this compound and its subsequent conversion into a model sulfonylurea herbicide.
Synthesis of this compound
While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established pyrimidine synthesis methodologies. A common and effective method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine.[2]
A potential starting point for the synthesis is the readily available 2-amino-4,6-dimethoxypyrimidine. This can be synthesized from malononitrile and urea through a series of reactions involving imidization, cyanamide substitution, and cyclization.[3] The amino group at the 2-position can then be converted to a carboxylate group.
Proposed Synthetic Pathway:
A feasible approach involves the conversion of the more accessible 2-chloro-4,6-dimethoxypyrimidine. This chloro-derivative can be synthesized from malononitrile and urea, followed by chlorination.[4] The chloro-group can then be subjected to a carboxylation reaction.
Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
A detailed protocol for the synthesis of the precursor, 2-chloro-4,6-dimethoxypyrimidine, is adapted from established methods.[4]
Materials:
-
Malononitrile
-
Methanol
-
Anhydrous Hydrogen Chloride
-
Composite Solvent (e.g., a mixture of dimethylformamide and petroleum ether)
-
Cyanamide
-
Catalyst (e.g., a Lewis acid)
Procedure:
-
Salt Formation: Malononitrile is reacted with methanol in a composite solvent under pressure with anhydrous hydrogen chloride to form dimethyl propylenediimine dihydrochloride.
-
Cyanamide Reaction: The resulting product is then reacted with cyanamide to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
-
Condensation and Chlorination: The intermediate from the previous step undergoes a catalyzed condensation and chlorination reaction to yield 2-chloro-4,6-dimethoxypyrimidine as a white crystalline solid.
Experimental Protocol: Synthesis of this compound
The conversion of the 2-chloro derivative to the target ethyl carboxylate can be achieved through a carbonylation reaction.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Ethanol
-
Carbon Monoxide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
A pressure vessel is charged with 2-chloro-4,6-dimethoxypyrimidine, a palladium catalyst, and a base in an anhydrous solvent.
-
The vessel is flushed with carbon monoxide and then pressurized to the desired level.
-
The reaction mixture is heated and stirred for a specified time.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Quantitative Data for Synthesis (Hypothetical):
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Chloro-4,6-dimethoxypyrimidine, CO, Ethanol | Pd(PPh₃)₄, Et₃N | Toluene | 100 | 12 | 75 | >95 |
Application in Herbicide Synthesis: Sulfonylureas
This compound is an excellent precursor for sulfonylurea herbicides. The synthesis involves the conversion of the ethyl carboxylate group to an amine, followed by reaction with a sulfonyl isocyanate.
Experimental Protocol: Synthesis of a Model Sulfonylurea Herbicide
Step 1: Amination of this compound
Materials:
-
This compound
-
Ammonia (aqueous or gas)
-
Ethanol
Procedure:
-
This compound is dissolved in ethanol in a pressure vessel.
-
Aqueous ammonia is added, and the vessel is sealed.
-
The mixture is heated, and the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the resulting 4,6-dimethoxypyrimidine-2-carboxamide is isolated.
-
The amide is then subjected to a Hofmann rearrangement to yield 2-amino-4,6-dimethoxypyrimidine.
Step 2: Sulfonylurea Formation
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
2-(Methoxycarbonyl)benzenesulfonyl isocyanate
-
Anhydrous Dichloromethane
Procedure:
-
2-Amino-4,6-dimethoxypyrimidine is dissolved in anhydrous dichloromethane.
-
A solution of 2-(methoxycarbonyl)benzenesulfonyl isocyanate in dichloromethane is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the target sulfonylurea herbicide.
Quantitative Data for Herbicide Synthesis (Hypothetical):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | aq. NH₃ | Ethanol | 120 | 24 | 85 | >98 |
| 2 | 2-Amino-4,6-dimethoxypyrimidine | 2-(Methoxycarbonyl)benzenesulfonyl isocyanate | Dichloromethane | 0 to RT | 6 | 90 | >99 |
Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for a sulfonylurea herbicide.
Mechanism of Action: ALS Inhibition
Caption: Inhibition of ALS by sulfonylurea herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for Derivatives of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of derivatives of ethyl 4,6-dimethoxypyrimidine-2-carboxylate. This document details the synthesis of key derivatives, relevant biological activities, and protocols for their evaluation, serving as a valuable resource for researchers in drug discovery and development.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 4,6-dimethoxypyrimidine moiety, in particular, has garnered significant interest due to its presence in a variety of therapeutic and agrochemical agents. This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential applications in oncology, inflammation, and infectious diseases. The methoxy groups at the 4 and 6 positions can influence the molecule's solubility, metabolic stability, and interactions with biological targets. The carboxylate group at the 2-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Synthesis of Key Derivatives
The derivatization of this compound primarily focuses on the modification of the ester functionality at the 2-position. Common derivatizations include hydrolysis to the corresponding carboxylic acid, amidation, and conversion to sulfonylureas.
Protocol 1: Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic acid
The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step to enable further derivatization, such as amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water.
-
Add an aqueous solution of LiOH or NaOH (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4,6-dimethoxypyrimidine-2-carboxylic acid as a solid.
Protocol 2: Synthesis of 4,6-Dimethoxypyrimidine-2-carboxamide Derivatives
Amide derivatives are frequently synthesized to explore interactions with biological targets and improve pharmacokinetic properties.
Materials:
-
4,6-Dimethoxypyrimidine-2-carboxylic acid
-
Amine of choice (R-NH₂)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dimethoxypyrimidine-2-carboxylic acid (1 equivalent) in DMF, add the desired amine (1.1 equivalents), PyBOP or HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Synthesis of Sulfonylurea Derivatives from 2-Amino-4,6-dimethoxypyrimidine
While not a direct derivative of the carboxylate, the synthesis of sulfonylureas from the corresponding amine is a highly relevant application for this scaffold, particularly in the context of herbicides.[1] A similar approach could be explored for medicinal chemistry applications. This requires the initial conversion of the carboxylate to an amine, for example, via a Curtius rearrangement. A more direct route starts from the commercially available 2-amino-4,6-dimethoxypyrimidine.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
N-Phenoxycarbonyl-arylsulfonamide
-
Inert solvent (e.g., Dioxane, Toluene)
Procedure:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine and N-phenoxycarbonyl-arylsulfonamide in an inert solvent.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) and dry to yield the sulfonylurea derivative.[1]
Medicinal Chemistry Applications and Biological Activity
Derivatives of 4,6-dimethoxypyrimidine have shown a range of biological activities. The primary applications explored for this scaffold and its derivatives are in the fields of oncology and infectious diseases.
Anticancer Activity
The pyrimidine nucleus is a common feature in many anticancer drugs. Derivatives of 4,6-dimethoxypyrimidine have been investigated as potential kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Signaling Pathway: Kinase Inhibition
Caption: Competitive inhibition of a kinase by a pyrimidine derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Quantitative Data:
While specific IC₅₀ values for derivatives of this compound are not extensively reported in publicly available literature, related pyrimidine derivatives have shown potent anticancer activity. For example, various pyrimidine-based compounds have demonstrated inhibitory activity against a range of kinases with IC₅₀ values in the nanomolar to low micromolar range.
| Compound Class | Target Kinase | IC₅₀ (µM) |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | 5.1 - 6.8 |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 0.23 |
| 2,4-Dianilinopyrimidines | RSK2 | 0.038 |
Data is illustrative and based on related pyrimidine scaffolds.
Herbicidal Activity
As indicated in patent literature, sulfonylurea derivatives of 4,6-dimethoxypyrimidine are potent herbicides.[1] They act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.
Signaling Pathway: Acetolactate Synthase (ALS) Inhibition
Caption: Inhibition of Acetolactate Synthase (ALS) by a sulfonylurea derivative.
Experimental Workflows
A typical workflow for the discovery and evaluation of new derivatives of this compound is outlined below.
Caption: A general workflow for drug discovery using the target scaffold.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. The protocols and application notes provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.
References
Application Notes and Protocols: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a key intermediate in the development of novel therapeutic agents and agrochemicals. The protocols detailed below offer a plausible synthetic route based on established chemical transformations.
Application Notes
This compound is a versatile heterocyclic building block. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including several marketed drugs.[1][2] The substituents on this particular derivative offer multiple points for further chemical modification, making it a valuable starting material for creating diverse molecular libraries.
The ester functionality at the 2-position can be readily converted into other functional groups such as amides, carboxylic acids, or can participate in various coupling reactions. The methoxy groups at the 4- and 6-positions activate the pyrimidine ring and can also be subjected to nucleophilic substitution to introduce further diversity.
Key Areas of Application:
-
Pharmaceutical Development: Pyrimidine-2-carboxylic acid and its esters are utilized as key intermediates in the synthesis of a wide array of pharmaceuticals.[3] Derivatives have shown potential as antiviral, anticancer, anti-inflammatory, and antibacterial agents.[1][4][5] For instance, pyrimidine carboxamides have been explored as inhibitors of enzymes like vanin-1, which is implicated in inflammatory diseases.[6]
-
Agrochemicals: This class of compounds serves as a precursor for the development of novel herbicides and fungicides, contributing to improved crop protection and agricultural output.[3]
-
Medicinal Chemistry: The scaffold is of significant interest to medicinal chemists for structure-activity relationship (SAR) studies. By modifying the substituents, researchers can fine-tune the compound's pharmacological properties to enhance potency and selectivity for a specific biological target.
Synthetic Protocols
A direct, one-pot synthesis for this compound is not prominently described in the literature. Therefore, a multi-step synthesis is proposed, commencing from the readily available starting material, malononitrile. The key transformation is a palladium-catalyzed carbonylation of an intermediate, 2-chloro-4,6-dimethoxypyrimidine.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Step 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
This intermediate can be synthesized from malononitrile through a multi-step process as described in the patent literature.[7][8] The process generally involves the formation of 1,3-dimethyl malonimidate dihydrochloride, followed by reaction with cyanamide and subsequent cyclization and chlorination.
Table 1: Reagents and Conditions for Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
| Reagent/Parameter | Value/Condition | Reference |
| Starting Material | Malononitrile | [7] |
| Key Reagents | Methanol, Acetyl Chloride, Cyanamide, Hydrogen Chloride | [7] |
| Solvent | Methanol | [7] |
| Temperature | 5 °C (for chlorination step) | [7] |
| Reaction Time | 2 hours (for chlorination step) | [7] |
| Yield | ~82% | [7] |
Experimental Protocol (Adapted from CN107759528B): [7]
-
Synthesize 3-amino-3-methoxy-N-cyano-2-propionamidine from malononitrile as per the procedures outlined in the reference patent.
-
To a reaction vessel, add 3-amino-3-methoxy-N-cyano-2-propionamidine (131 g) and methanol (620 g).
-
Slowly introduce hydrogen chloride gas (110 g) while maintaining the reaction temperature at 5 °C.
-
After the gas introduction is complete, maintain the temperature for 2 hours.
-
After the reaction is complete, wash the mixture with water until neutral.
-
Evaporate approximately 80% of the solvent under reduced pressure.
-
Cool the remaining solution to 5 °C to induce crystallization.
-
Filter the crystals and dry to obtain 2-chloro-4,6-dimethoxypyrimidine.
Step 2: Palladium-Catalyzed Carbonylation to this compound
This step involves the introduction of the ethoxycarbonyl group at the 2-position of the pyrimidine ring via a palladium-catalyzed carbonylation reaction. This is a common method for the synthesis of aryl and heteroaryl esters from the corresponding halides.[9][10]
Table 2: Reagents and Conditions for Palladium-Catalyzed Carbonylation
| Reagent/Parameter | Value/Condition |
| Starting Material | 2-Chloro-4,6-dimethoxypyrimidine |
| Reagents | Carbon Monoxide (CO), Ethanol |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Xantphos |
| Base | Triethylamine (Et₃N) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 80-100 °C |
| Pressure (CO) | 1-10 atm |
| Reaction Time | 12-24 hours |
Experimental Protocol (General Procedure):
-
To a high-pressure reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), Palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile and anhydrous ethanol (large excess).
-
Add triethylamine (2.0 eq).
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Application in Drug Discovery: A Hypothetical Signaling Pathway
Derivatives of this compound could be synthesized to target various signaling pathways implicated in diseases such as cancer. For instance, by converting the ester to an amide with an appropriate amine, one could generate a library of compounds to screen for kinase inhibitory activity. The diagram below illustrates a hypothetical scenario where a derivative targets a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Work-up of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Abstract
This document provides a detailed protocol for the synthesis and subsequent work-up procedure for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust and reproducible method, ensuring high purity and yield of the final product. These application notes are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The pyrimidine scaffold is a well-established pharmacophore, and the specific substitution pattern of this molecule allows for versatile downstream functionalization. The presented protocol is based on the condensation of 2-amino-4,6-dimethoxypyrimidine with diethyl oxalate, a common and efficient method for the formation of 2-substituted pyrimidine-5-carboxylic esters. A thorough work-up and purification procedure is critical to remove unreacted starting materials and byproducts, ensuring the high quality required for subsequent synthetic steps.
Reaction Scheme
A plausible synthetic route involves the reaction of 2-amino-4,6-dimethoxypyrimidine with diethyl oxalate.
Experimental Protocol
Materials and Reagents
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-4,6-dimethoxypyrimidine | ≥98% | Commercially Available |
| Diethyl oxalate | ≥99% | Commercially Available |
| Anhydrous Ethanol | Reagent Grade | Commercially Available |
| Sodium Ethoxide | Reagent Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Saturated aq. Sodium Bicarbonate | Laboratory Grade | In-house preparation |
| Brine (Saturated aq. NaCl) | Laboratory Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Synthesis of this compound
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add diethyl oxalate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Work-up Procedure
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and deionized water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[1] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a freezer to maximize crystal formation. Collect the purified solid by vacuum filtration.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis and purification of this compound.
| Parameter | Value | Method of Analysis |
| Yield (Crude) | 85-95% | Gravimetric |
| Yield (Purified) | 70-85% | Gravimetric |
| Purity (by HPLC) | >98% | HPLC-UV |
| Melting Point | TBD | Melting Point Apparatus |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| ¹³C NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrometry | M+H⁺ peak observed | LC-MS |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Disclaimer: This document is intended for research and development purposes only. All procedures should be carried out by trained personnel in a suitably equipped laboratory, following all appropriate safety precautions.
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step, scale-up synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The described synthetic pathway commences with the readily available 2,4,6-trichloropyrimidine and proceeds through a three-step sequence involving cyanation, methoxylation, and finally, ethanolysis of the nitrile to the target ethyl ester. This method is designed to be robust and scalable, offering good overall yields. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Pyrimidine-2-carboxylates are a class of heterocyclic compounds with significant applications in the development of novel therapeutic agents and agrochemicals. The specific target of this protocol, this compound, serves as a versatile building block for more complex molecules due to its reactive ester functionality and the electron-donating nature of the dimethoxy-substituted pyrimidine ring. The following protocol outlines a reliable and scalable synthetic route.
Overall Synthetic Scheme
The synthesis of this compound is achieved via a three-step process starting from 2,4,6-trichloropyrimidine. The workflow is illustrated in the diagram below.
Application Notes and Protocols for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and Structurally Related Compounds in Agrochemical Research
Disclaimer: Direct experimental data on the agrochemical applications of "Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" is limited in publicly available scientific literature. The following application notes and protocols are based on research conducted on structurally similar compounds containing the 4,6-dimethoxypyrimidine core, which is a key toxophore in several commercial herbicides. These related compounds, such as pyrazosulfuron-ethyl, bispyribac-sodium, and pyribenzoxim, are primarily recognized for their herbicidal properties, typically through the inhibition of the acetolactate synthase (ALS) enzyme. Therefore, the information provided herein serves as a guide for researchers and scientists to explore the potential of "this compound" as a novel agrochemical, assuming a similar mode of action.
Potential Applications in Agrochemical Research
The 4,6-dimethoxypyrimidine moiety is a critical component in a significant class of herbicides that act as acetolactate synthase (ALS) inhibitors.[1][2][3] ALS is a vital enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weeds.[4]
Given its structural similarity to these established herbicides, "this compound" is a promising candidate for development as a new herbicidal agent. Research efforts could focus on its efficacy against a broad spectrum of weeds, including both grasses and broadleaf species, particularly in major crops like rice.
Furthermore, pyrimidine derivatives have demonstrated a wide range of biological activities, including fungicidal and insecticidal properties.[5] This suggests that "this compound" could also be investigated for its potential to control plant pathogenic fungi and insect pests.
Quantitative Data on Structurally Related Herbicides
The following tables summarize the herbicidal efficacy of commercial herbicides that share the 4,6-dimethoxypyrimidine core with the topic compound. This data can serve as a benchmark for evaluating the potential of "this compound".
Table 1: Herbicidal Efficacy of Pyrazosulfuron-ethyl
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Echinochloa colona | 20 | 76.88 (15 DAA) | [6] |
| Echinochloa crus-galli | 20 | 87.39 (30 DAA) | [6] |
| Cyperus difformis | 20 | 91.33 (60 DAA) | [6] |
| Broad-leaved weeds | 15 | Effective Control | [7] |
| Grasses and Sedges | 15 | Effective Control | [7] |
| DAA: Days After Application |
Table 2: Herbicidal Efficacy of Bispyribac-sodium
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Echinochloa colona | 80 | Lowest weed density | [8] |
| Dinebra retroflexa | 80 | Lowest weed density | [8] |
| Cyperus iria | 80 | Lowest weed density | [8] |
| Eclipta alba | 80 | Lowest weed density | [8] |
| Phyllanthus niruri | 80 | Lowest weed density | [8] |
| Monochoria vaginalis | 150 | Reduced weed density | [3] |
Table 3: Herbicidal Efficacy of Pyribenzoxim
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Poa annua (Annual bluegrass) | ≤ 300 | High | [9] |
| Digitaria sanguinalis (Large crabgrass) | ≤ 300 | High | [9] |
| Setaria viridis (Green foxtail) | ≤ 300 | High | [9] |
| Various Broadleaf Weeds | 60 | 88.3 (60 DAS) | [10] |
| DAS: Days After Sowing |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the herbicidal potential of "this compound".
This protocol is designed to assess the pre-emergence and post-emergence herbicidal activity of the test compound on a range of weed species.[11][12][13][14]
Materials:
-
Test compound: this compound
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Lolium rigidum, Amaranthus retroflexus, Chenopodium album)
-
Pots (10 cm diameter) filled with a standardized potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio)
-
Greenhouse with controlled temperature (25-30°C day / 18-22°C night) and light (16-hour photoperiod)
-
Precision bench sprayer
-
Solvent for dissolving the test compound (e.g., acetone with a surfactant like Tween 20)
-
Known active herbicide as a positive control (e.g., Pyrazosulfuron-ethyl)
-
Untreated control (solvent only)
Procedure:
Part A: Pre-emergence Application
-
Fill pots with the potting mix and sow seeds of each weed species at a depth of 1-2 cm.
-
Prepare a stock solution of the test compound. A typical starting concentration for screening is 1000 g a.i./ha, with serial dilutions made to establish a dose-response curve.
-
Apply the test compound solution evenly to the soil surface using the precision bench sprayer. Ensure uniform coverage.
-
Include positive and untreated controls in each experimental run.
-
Place the pots in the greenhouse and water as needed.
-
Assess the herbicidal effect 21 days after treatment by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the surviving plants.
Part B: Post-emergence Application
-
Sow seeds in pots as described above and allow the weeds to grow to the 2-4 leaf stage.
-
Prepare the test compound solutions as for the pre-emergence assay.
-
Apply the solutions to the foliage of the weeds using the precision bench sprayer, ensuring thorough coverage.
-
Include positive and untreated controls.
-
Return the pots to the greenhouse.
-
Evaluate the herbicidal effect 21 days after treatment using the same assessment methods as for the pre-emergence test.
Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in growth) or IC50 (the dose required for 50% inhibition) values from the dose-response data using appropriate statistical software.[4][15][16]
This assay determines if the test compound directly inhibits the target enzyme, acetolactate synthase.
Materials:
-
Partially purified ALS enzyme extracted from a susceptible plant species (e.g., etiolated corn seedlings).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Substrates for the ALS enzyme (pyruvate).
-
Cofactors (thiamine pyrophosphate, MgCl2, FAD).
-
Creatine and α-naphthol solution for colorimetric detection of acetoin (the product of the reaction).
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, and cofactors.
-
Add various concentrations of the test compound to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the partially purified ALS enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid.
-
Add creatine and α-naphthol solution and incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. isws.org.in [isws.org.in]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. bioone.org [bioone.org]
- 15. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes & Protocols: Synthesis of Bioactive Molecules from Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of potential bioactive molecules, particularly kinase inhibitors, utilizing "Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" as a key starting material. The protocols are based on established synthetic methodologies for analogous 4,6-disubstituted pyrimidine scaffolds, offering a strategic approach to novel drug discovery.
The pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its role in the structure of nucleic acids and its ability to mimic purine bases, making it an ideal scaffold for targeting ATP-binding sites in kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The strategic modification of the pyrimidine scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document outlines a proposed synthetic pathway involving the functionalization of the pyrimidine ring, specifically through nucleophilic aromatic substitution (SNAr) reactions, to introduce diverse functionalities and generate libraries of novel compounds for biological screening.
Proposed Synthetic Pathway
The central strategy involves the conversion of the methoxy groups on the pyrimidine ring into better leaving groups, such as chloro or sulfonyl groups, followed by nucleophilic substitution with various amines to introduce pharmacologically relevant moieties. The ester at the 2-position can be further modified, for example, by hydrolysis and amidation, to explore additional structure-activity relationships.
Caption: Proposed synthetic workflow for the generation of bioactive molecules.
Experimental Protocols
Protocol 1: Chlorination of this compound
This protocol describes the conversion of the methoxy groups to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylaniline (0.1 eq) to the suspension.
-
Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Ethyl 4,6-dichloropyrimidine-2-carboxylate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol details the introduction of an amine nucleophile at the C4 or C6 position of the dichlorinated pyrimidine.
Materials:
-
Ethyl 4,6-dichloropyrimidine-2-carboxylate
-
Primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-chloropyrimidine derivative.
Data Presentation
| Entry | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | DIPEA | DMF | 80 | 85-95 |
| 2 | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 90-98 |
| 3 | Morpholine | Et₃N | THF | 60 | 88-96 |
| 4 | Benzylamine | DIPEA | DMF | 50 | 82-92 |
Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.
Signaling Pathway Visualization
Many bioactive pyrimidine derivatives function as kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by such inhibitors.
Caption: A generic kinase signaling cascade and the point of intervention for a kinase inhibitor.
Conclusion
The protocols and strategies outlined in these application notes provide a robust starting point for the synthesis of novel bioactive molecules derived from "this compound". By leveraging established chemical transformations and understanding the underlying biological pathways, researchers can efficiently generate and evaluate new chemical entities with therapeutic potential. Careful optimization of reaction conditions and thorough characterization of all intermediates and final products are crucial for successful drug discovery campaigns.
Application Notes and Protocols for the Reaction of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate with various nucleophiles, a key transformation in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The protocols outlined below are based on established synthetic methodologies for pyrimidine derivatives and serve as a robust starting point for further research and development.
Introduction
This compound is a versatile building block in organic synthesis. The pyrimidine core, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The ester group at the 2-position can readily undergo nucleophilic acyl substitution, while the methoxy groups at the 4- and 6-positions can potentially be displaced under more forcing conditions. This document focuses on the reactions at the 2-position carboxylate, which is the most common and synthetically useful transformation for this substrate.
The primary reactions discussed are aminolysis (amidation) and hydrolysis, leading to the corresponding carboxamides and carboxylic acid, respectively. These products are valuable intermediates in the synthesis of various target molecules, including sulfonylurea herbicides.
Reaction with Amine Nucleophiles (Aminolysis)
The reaction of this compound with primary or secondary amines results in the formation of the corresponding N-substituted 4,6-dimethoxypyrimidine-2-carboxamides. This transformation is a standard nucleophilic acyl substitution reaction.
General Reaction Scheme:
While direct experimental protocols for this specific reaction are not extensively reported in the literature, analogous reactions on similar pyrimidine systems are well-documented. The following protocol is a generalized procedure based on these related transformations.
Experimental Protocol: Synthesis of N-Aryl-4,6-dimethoxypyrimidine-2-carboxamide
This protocol describes a general method for the aminolysis of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted Aniline (or other primary/secondary amine)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Glacial Acetic Acid
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add the substituted aniline (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Remove the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-aryl-4,6-dimethoxypyrimidine-2-carboxamide.
Quantitative Data (Exemplary):
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |
| Aniline | N-Phenyl-4,6-dimethoxypyrimidine-2-carboxamide | NaOMe, MeOH/Toluene, Reflux | Not Reported |
| Substituted Anilines | N-(Substituted-phenyl)-4,6-dimethoxypyrimidine-2-carboxamides | NaOMe, MeOH/Toluene, Reflux | Not Reported |
| Alkyl Amines | N-Alkyl-4,6-dimethoxypyrimidine-2-carboxamides | Heat in a sealed tube or microwave | Not Reported |
Reaction with Water (Hydrolysis)
The hydrolysis of this compound yields 4,6-dimethoxypyrimidine-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred to avoid potential side reactions.
General Reaction Scheme:
Experimental Protocol: Synthesis of 4,6-dimethoxypyrimidine-2-carboxylic acid
This protocol provides a general method for the saponification of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Water
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl, e.g., 1M or 2M)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of ethanol (or THF) and water.
-
Add a solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 equivalents) in water.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.
-
A precipitate of the carboxylic acid may form. If so, collect the solid by filtration, wash with cold water, and dry.
-
If a precipitate does not form, extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 4,6-dimethoxypyrimidine-2-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Exemplary):
| Reagent | Product | Reaction Conditions | Yield (%) |
| NaOH(aq) | 4,6-dimethoxypyrimidine-2-carboxylic acid | EtOH/H₂O, RT or heat | Not Reported |
| LiOH(aq) | 4,6-dimethoxypyrimidine-2-carboxylic acid | THF/H₂O, RT | Not Reported |
Note: While 4,6-dimethoxypyrimidine-2-carboxylic acid is a known compound, specific yields for its synthesis via hydrolysis of the ethyl ester are not detailed in the surveyed literature.
Applications in Drug Development and Agrochemicals
The products derived from the nucleophilic reactions of this compound are important intermediates in the synthesis of various bioactive molecules.
-
Sulfonylurea Herbicides: 4,6-dimethoxypyrimidine-2-carboxamides and the corresponding amines (obtained after further transformations) are key building blocks for a class of potent and selective herbicides. These compounds act by inhibiting the acetolactate synthase (ALS) enzyme in plants.
Visualizations
Caption: Aminolysis of this compound.
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for aminolysis.
Conclusion
This compound is a valuable reagent for the synthesis of 2-substituted pyrimidine derivatives. Its reactions with nucleophiles, particularly amines and water, provide straightforward access to carboxamides and carboxylic acids, which are key intermediates in the development of new pharmaceuticals and agrochemicals. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions may be necessary depending on the specific nucleophile and desired product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach is a two-step synthesis. The first step involves a cyclocondensation reaction to form the pyrimidine ring, yielding Ethyl 4,6-dihydroxypyrimidine-2-carboxylate. This intermediate is then methylated in the second step to afford the final product, this compound.
Q2: My cyclocondensation reaction to form Ethyl 4,6-dihydroxypyrimidine-2-carboxylate has a low yield. What are the potential causes?
Low yields in the initial cyclocondensation step can arise from several factors:
-
Incomplete reaction: The reaction may not have reached completion.
-
Suboptimal reaction conditions: The temperature, reaction time, or choice of base may not be ideal.
-
Poor quality of starting materials: Impurities in diethyl malonate or the amidine reactant can interfere with the reaction.
-
Side reactions: Diethyl malonate can undergo self-condensation or other undesired reactions.
Q3: I am observing a mixture of mono- and di-methylated products after the methylation step. How can I improve the yield of the desired di-methylated product?
The formation of mono-methylated byproduct (Ethyl 4-hydroxy-6-methoxypyrimidine-2-carboxylate) is a common issue. To favor di-methylation:
-
Stoichiometry of the methylating agent: Ensure at least two equivalents of the methylating agent are used. An excess may be beneficial.
-
Choice and amount of base: A strong base, such as sodium hydride, is often required to fully deprotonate both hydroxyl groups. Ensure at least two equivalents of the base are used.
-
Reaction time and temperature: A longer reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Methylating agents: Reagents like methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong bases: Sodium hydride is highly reactive and flammable, especially in the presence of moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous solvents are often required, and many organic solvents are flammable.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 4,6-dihydroxypyrimidine-2-carboxylate (Cyclocondensation Step)
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).- Consider a moderate increase in reaction temperature. |
| Suboptimal Base | - Ensure a sufficiently strong and non-nucleophilic base is used to deprotonate the diethyl malonate.- The choice of base can be critical; sodium ethoxide in ethanol is a common choice. |
| Moisture in Reaction | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use. |
| Impure Starting Materials | - Use high-purity diethyl malonate and the appropriate amidine derivative.- Purify starting materials if necessary. |
| Difficult Product Isolation | - The dihydroxypyrimidine intermediate may be a salt. Acidification is often required to precipitate the product.[1][2] |
Issue 2: Low Yield of this compound (Methylation Step)
| Potential Cause | Recommended Action |
| Incomplete Methylation | - Increase the equivalents of both the methylating agent (e.g., methyl iodide) and the base (e.g., sodium hydride).- Extend the reaction time and/or moderately increase the temperature. |
| O- vs. N-Methylation | - While O-methylation is generally favored for the hydroxyl groups on the pyrimidine ring, N-methylation at the ring nitrogens can sometimes occur. The choice of solvent and base can influence this selectivity. |
| Hydrolysis of Product | - Ensure anhydrous conditions are maintained throughout the reaction and work-up to prevent hydrolysis of the ester group. |
| Degradation of Product | - Avoid excessively high temperatures, which can lead to decomposition of the product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dihydroxypyrimidine-2-carboxylate (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar dihydroxypyrimidines.[1][2][3]
Materials:
-
Diethyl malonate
-
Guanidine hydrochloride (or a suitable amidine derivative)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for work-up)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1 equivalent) and guanidine hydrochloride (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain Ethyl 4,6-dihydroxypyrimidine-2-carboxylate.
Protocol 2: Methylation of Ethyl 4,6-dihydroxypyrimidine-2-carboxylate (General Procedure)
This protocol is a generalized procedure based on common methylation techniques for hydroxylated heterocycles.
Materials:
-
Ethyl 4,6-dihydroxypyrimidine-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of Ethyl 4,6-dihydroxypyrimidine-2-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Proposed two-step synthesis workflow.
Caption: Troubleshooting decision tree for low yield.
References
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Symptoms: The isolated yield of this compound is significantly lower than expected. Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows a substantial amount of unreacted starting material.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress periodically using TLC or GC-MS to determine the optimal reaction duration. For instance, extending the reaction time from 12 to 24 hours could significantly improve the yield.[1] |
| Insufficient Reagent | Use a molar excess of the nucleophile (e.g., sodium methoxide). Typically, 2.5 to 3.0 equivalents are recommended to drive the reaction to completion.[1] |
| Moisture Contamination | Sodium alkoxides are highly sensitive to moisture. Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor Quality Starting Materials | Impurities in the starting materials can interfere with the reaction. Use high-purity reagents. If necessary, purify starting materials like dichloropyrimidine derivatives by recrystallization or sublimation.[1] |
Problem 2: Significant Formation of Mono-substituted Byproduct
Symptoms: Spectroscopic analysis (e.g., NMR, MS) of the product mixture indicates the presence of a significant amount of a mono-methoxy-mono-chloro-pyrimidine species.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Second Substitution | The formation of the mono-substituted byproduct is common when the second nucleophilic substitution is not efficient.[1] |
| Inadequate Stoichiometry of Nucleophile | A higher excess of the sodium methoxide will favor the di-substitution product.[1] |
| Suboptimal Reaction Temperature | Higher temperatures can provide the necessary activation energy for the second substitution to occur. A temperature range of 60-70°C is generally effective for similar reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of 4,6-dimethoxy-pyrimidine derivatives?
A1: Based on analogous syntheses, the most common impurities include:
-
Unreacted starting materials: Such as a di-chloropyrimidine precursor.
-
Mono-substituted intermediates: For example, a 4-chloro-6-methoxypyrimidine derivative.
-
Inorganic salts: Sodium chloride (NaCl) is a major byproduct if using sodium methoxide and a chlorinated precursor.[2]
-
Solvent residues: Incomplete removal of reaction or extraction solvents.
Q2: How can I effectively remove these common impurities?
A2: A combination of techniques is often necessary:
-
Aqueous Workup: To remove inorganic salts like NaCl, quench the reaction mixture with water and extract the product into an organic solvent. Wash the organic layer with brine.[1]
-
Recrystallization: This is a primary method for removing unreacted starting materials and mono-substituted byproducts. A mixed solvent system, such as ethyl acetate and hexanes, can be effective.[2]
-
Flash Column Chromatography: For more challenging separations, silica gel column chromatography is recommended. A gradient elution with a solvent system like ethyl acetate and hexanes can separate the desired product from closely related impurities.[2]
-
Activated Carbon Treatment: If you observe colored impurities, treating a solution of the crude product with activated carbon can help decolorize it before recrystallization.[2]
Q3: My reaction has produced an unexpected side product. What could it be?
A3: Unexpected side products can arise from various secondary reaction pathways. In pyrimidine synthesis, possibilities include:
-
Reaction with the solvent: Some solvents can participate in the reaction, leading to byproducts.
-
Rearrangements: Under certain conditions, molecular rearrangements can occur.
-
Dimerization or Polymerization: Of starting materials or intermediates.
-
In Biginelli-type reactions, which are also used for pyrimidine synthesis, unexpected "heterostilbene" derivatives have been observed as side products under certain catalytic conditions.[3]
To identify the unknown product, it is crucial to isolate it and perform detailed structural characterization using techniques like NMR, MS, and FT-IR.
Experimental Protocols
General Protocol for Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate).[2]
-
Slowly add a co-solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly turbid.[2]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold co-solvent.
-
Dry the purified crystals under vacuum.[2]
General Protocol for Flash Column Chromatography
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
-
Begin eluting with the low-polarity solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
Visualizations
References
Technical Support Center: Purification of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during your purification experiments in a question-and-answer format.
Recrystallization Issues
| Question | Possible Cause | Suggested Solution |
| My compound will not dissolve in the chosen recrystallization solvent, even with heating. | The solubility of the compound in the selected solvent is too low. | - Try a different solvent or a solvent mixture. For pyrimidine derivatives, solvents like ethanol, toluene, or mixtures such as isopropanol/water have been used.[1] - If the compound is soluble in a high-boiling point solvent like DMF or DMSO, consider diffusion crystallization by dissolving the compound in a minimal amount of DMF/DMSO and placing it in a larger container with a more volatile anti-solvent (e.g., DCM, ethyl acetate). |
| The compound "oils out" or precipitates as an amorphous solid instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. Impurities may also be inhibiting crystal growth. | - Add a small amount of additional hot solvent to ensure the compound is fully dissolved. - Allow the solution to cool more slowly. You can do this by leaving it at room temperature, then moving it to a refrigerator, and finally to a freezer. - Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. - Add a seed crystal of the pure compound if available. |
| Low recovery of the purified product after recrystallization. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution. | - Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - After filtration, you can try to recover more product from the mother liquor by concentrating it and allowing it to crystallize again. |
| The purified crystals are colored, but the pure compound should be colorless. | Colored impurities are co-precipitating with your product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. - A second recrystallization may be necessary to achieve the desired purity. |
Column Chromatography Issues
| Question | Possible Cause | Suggested Solution |
| My compound is not moving from the baseline on the TLC plate or the column. | The solvent system is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For pyrimidine derivatives, mixtures of hexane/ethyl acetate or chloroform/ethyl acetate are common.[2] - If the compound is very polar, a small percentage of methanol can be added to the eluent. |
| The compound runs with the solvent front. | The solvent system is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the desired product from impurities (streaking or overlapping spots on TLC). | The polarity of the compound and impurities are very similar. The column may be overloaded. The compound may be degrading on the silica gel. | - Try a different solvent system. Sometimes switching to a different combination of solvents with similar polarity can improve separation. - Use a shallower solvent gradient during column chromatography. - Ensure the column is not overloaded with the crude material. - For basic compounds, adding a small amount of a base like triethylamine to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be added. |
| I see a new spot on the TLC plate after running the column that was not in the crude mixture. | The compound may be unstable on silica gel. The ester or methoxy groups could be susceptible to hydrolysis if the silica is acidic or if there is residual acid from the synthesis. | - Neutralize the crude material with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography. - You can neutralize the silica gel by adding a small percentage of triethylamine to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. If a Pinner-type synthesis is used (reacting an amidine with a β-ketoester), potential impurities include:
-
Unreacted starting materials.
-
Side-products from the self-condensation of the β-ketoester.
-
Hydrolysis products of the starting amidine.
-
Incomplete cyclization products.
Q2: Is this compound stable?
A2: Pyrimidine derivatives with ester and methoxy groups can be susceptible to hydrolysis under strongly acidic or basic conditions. The ester group can be hydrolyzed to the corresponding carboxylic acid, and the methoxy groups can be cleaved to form hydroxypyrimidines. It is advisable to avoid prolonged exposure to strong acids or bases during workup and purification.
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. Begin with a relatively non-polar system, such as 10% ethyl acetate in hexane, and gradually increase the polarity. A solvent system that gives your target compound an Rf value of 0.2-0.4 on the TLC plate is often a good choice for column chromatography. For a similar compound, a mixture of chloroform and ethyl acetate (3:1) has been used successfully.[2]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method. Spot each fraction on a TLC plate along with a sample of your crude mixture and a reference spot of the starting material if available. After running the plate in an appropriate solvent system and visualizing the spots (e.g., under a UV lamp), you can combine the fractions that contain only your pure product.
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until dissolution is just complete to avoid using an excess.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. For a related dimethoxypyrimidine derivative, recrystallization from hot toluene has been reported to yield pure white crystals.[3]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
Technical Support Center: Biginelli Reaction with Dimethoxypyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Biginelli reaction, specifically when using dimethoxypyrimidine precursors.
Troubleshooting Guide
This guide addresses common problems observed during the Biginelli reaction with dimethoxy-substituted aromatic aldehydes, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Dihydropyrimidinone (DHPM) Product | 1. Suboptimal Catalyst: The choice and amount of catalyst are critical for the reaction's success.[1] 2. Inappropriate Reaction Temperature: The reaction may not be reaching the necessary activation energy, or conversely, high temperatures could be causing degradation. 3. Poor Reagent Purity: Impurities in the dimethoxybenzaldehyde, β-ketoester, or urea can lead to side reactions. 4. Unfavorable Solvent: The polarity of the solvent significantly influences reaction rates and yields. | 1. Catalyst Screening: Experiment with various Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., FeCl₃, Yb(OTf)₃). Optimize the catalyst loading (typically 5-20 mol%).[2] 2. Temperature Optimization: Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal condition. 3. Reagent Purification: Ensure the purity of all starting materials. Recrystallize or distill reagents if necessary. 4. Solvent Selection: Test a range of solvents with varying polarities, such as ethanol, acetonitrile, or consider solvent-free conditions, which have been shown to be effective.[3] |
| Presence of a Major Byproduct | 1. Hantzsch Dihydropyridine Formation: At elevated temperatures, urea can decompose to ammonia, which then participates in the competing Hantzsch reaction with the aldehyde and two equivalents of the β-ketoester.[4] 2. Aldehyde Self-Condensation/Polymerization: Electron-rich aldehydes can be prone to self-condensation under acidic conditions. | 1. Temperature Control: Maintain a lower reaction temperature to minimize urea decomposition. 2. Urea Equivalents: Use a moderate excess of urea (e.g., 1.5 equivalents) to favor the Biginelli pathway.[1] 3. Order of Addition: Consider adding the urea portion-wise or as the last reagent to the reaction mixture. 4. Milder Catalyst: Employ a milder acid catalyst to reduce the rate of aldehyde polymerization. |
| Difficulty in Product Purification | 1. Co-precipitation of Byproducts: The desired DHPM and byproducts like the Hantzsch dihydropyridine may have similar solubilities, making separation by simple recrystallization challenging. 2. Formation of Insoluble Intermediates: Reaction intermediates may precipitate from the solution, complicating the isolation of the final product. | 1. Column Chromatography: Utilize column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate mixtures) for efficient separation.[5] 2. Solvent System Optimization for Recrystallization: Experiment with different solvent mixtures for recrystallization to selectively precipitate the desired product. 3. Hot Filtration: If insoluble intermediates are suspected, a hot filtration of the reaction mixture can be performed.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Biginelli reaction with dimethoxybenzaldehydes?
The most probable significant byproduct is the corresponding Hantzsch 1,4-dihydropyridine.[4] This occurs when urea decomposes to ammonia, which then reacts with the dimethoxybenzaldehyde and two equivalents of the β-ketoester.[4]
Q2: How can I distinguish between the desired Biginelli product and the Hantzsch byproduct using spectroscopy?
-
¹H NMR Spectroscopy: The key difference often lies in the integration of the signals corresponding to the ester and methyl groups. The Biginelli product will have one set of these signals, while the Hantzsch product, being symmetrical, will show signals with double the integration for two equivalent ester and methyl groups. The chemical shifts of the protons on the dihydropyridine and dihydropyrimidinone rings will also be distinct.
-
Mass Spectrometry (MS): The molecular weight of the Hantzsch byproduct will be significantly higher than the Biginelli product, as it incorporates two molecules of the β-ketoester.
Q3: Are electron-donating groups like methoxy on the benzaldehyde beneficial for the Biginelli reaction?
Yes, generally, aromatic aldehydes bearing electron-donating groups are well-tolerated and can lead to high yields of the desired dihydropyrimidinone product.[2]
Q4: Can I use solvent-free conditions for the Biginelli reaction with dimethoxybenzaldehyde?
Yes, solvent-free, or "neat," conditions have been successfully employed for the Biginelli reaction with substituted benzaldehydes, often leading to high yields and simplified work-up procedures.[3]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction with 3,4-Dimethoxybenzaldehyde
This protocol is adapted from a high-yield synthesis of 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.[3]
Materials:
-
3,4-Dimethoxybenzaldehyde (veratraldehyde)
-
Ethyl acetoacetate
-
Urea
-
Catalyst (e.g., CuCl₂·2H₂O and a few drops of concentrated HCl)[3]
-
Ethanol (for recrystallization)
-
Mortar and pestle
Procedure:
-
In a mortar, combine 3,4-dimethoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the catalyst.
-
Grind the mixture with a pestle for 2-5 minutes. The mixture will initially become a syrup and then solidify.
-
Allow the solid mass to stand at room temperature overnight.
-
Wash the solid with cold water and then purify by recrystallization from ethanol to yield the desired dihydropyrimidinone.[3]
Protocol 2: Minimizing Hantzsch Byproduct Formation
This protocol employs conditions that disfavor the formation of the Hantzsch dihydropyridine byproduct.
Materials:
-
Dimethoxybenzaldehyde (e.g., 2,4- or 3,4-isomer)
-
Ethyl acetoacetate
-
Urea
-
Lewis acid catalyst (e.g., Yb(OTf)₃)[2]
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add the dimethoxybenzaldehyde (10 mmol), ethyl acetoacetate (11 mmol), and urea (15 mmol).
-
Add acetonitrile (20 mL) as the solvent and the Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃).
-
Stir the reaction mixture at a controlled temperature, for instance, 60 °C. Lower temperatures are generally preferred to suppress urea decomposition.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the product further by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate any Hantzsch byproduct.
Data Presentation
The following table presents hypothetical, yet plausible, data illustrating the influence of reaction conditions on the yield of the Biginelli product versus the Hantzsch byproduct when using a generic dimethoxybenzaldehyde.
| Catalyst | Temperature (°C) | Solvent | Biginelli Product Yield (%) | Hantzsch Byproduct Yield (%) |
| HCl | Reflux (Ethanol, ~78°C) | Ethanol | 65 | 25 |
| Yb(OTf)₃ | 60 | Acetonitrile | 85 | 10 |
| None | 100 | None (Solvent-free) | 92 | <5 |
| p-TsOH | Room Temperature | Acetonitrile | 70 | <5 |
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
References
- 1. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate to its corresponding carboxylic acid.
Troubleshooting Guide
Researchers may encounter several challenges during the hydrolysis of this compound. This guide addresses the most common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product (4,6-dimethoxypyrimidine-2-carboxylic acid) | 1. Incomplete hydrolysis. 2. Product degradation via decarboxylation. 3. Formation of side products through ether cleavage. | 1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. 2. Use milder conditions: Avoid excessively high temperatures and strongly acidic or basic conditions to minimize decarboxylation and ether cleavage. Consider enzymatic hydrolysis as a milder alternative. 3. Careful workup: Neutralize the reaction mixture carefully at a low temperature to prevent degradation of the product. |
| Presence of an unexpected byproduct: 4,6-dimethoxypyrimidine | The desired product, 4,6-dimethoxypyrimidine-2-carboxylic acid, has undergone decarboxylation. This is more likely to occur at elevated temperatures or under acidic conditions. | - Lower the reaction temperature. - If using acidic catalysis, switch to a milder acid or basic hydrolysis conditions. - Minimize the time the product is exposed to acidic conditions during workup. |
| Presence of hydroxylated pyrimidine byproducts | The methoxy groups on the pyrimidine ring have been cleaved (hydrolyzed) to hydroxyl groups. This is favored by strong acids or bases and high temperatures. | - Use stoichiometric amounts of base (e.g., LiOH, NaOH) for saponification rather than a large excess. - Employ milder reaction temperatures. - Reduce the reaction time. - Consider using a weaker base or an enzymatic approach. |
| Complex mixture of products observed by NMR or LC-MS | A combination of the above side reactions (decarboxylation and ether cleavage) may be occurring. The pyrimidine ring itself might also be susceptible to cleavage under harsh conditions. | - Re-evaluate the overall reaction conditions (temperature, catalyst, solvent, and reaction time). - Perform a systematic optimization of reaction parameters (e.g., Design of Experiments) to identify conditions that favor the desired hydrolysis and minimize side reactions. - Ensure the purity of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the hydrolysis of this compound?
A1: The two most common side reactions are the decarboxylation of the product to form 4,6-dimethoxypyrimidine and the hydrolysis (cleavage) of the 4- and 6-methoxy groups to the corresponding hydroxylated pyrimidines.
Q2: Under what conditions is decarboxylation most likely to occur?
A2: Decarboxylation of pyrimidine-2-carboxylic acids is often accelerated by heat and acidic conditions. The mechanism can involve the formation of a stabilized ylide intermediate after the loss of carbon dioxide.
Q3: How can I prevent the cleavage of the methoxy ether groups?
A3: Ether cleavage is typically promoted by strong acids (like HBr or HI) or strong bases at elevated temperatures. To prevent this, use milder hydrolysis conditions. For base-mediated hydrolysis, using a stoichiometric amount of a base like lithium hydroxide in a mixture of THF and water at room temperature is a common strategy to selectively cleave the ester without affecting the methoxy groups.
Q4: Is the pyrimidine ring stable under standard hydrolysis conditions?
A4: The 4,6-dimethoxypyrimidine ring is generally stable under typical ester hydrolysis conditions (e.g., NaOH or LiOH in aqueous alcohol at room temperature to moderate heat). However, very harsh conditions, such as concentrated strong acids or bases at high temperatures, could potentially lead to ring cleavage.
Q5: What is a recommended starting protocol for the hydrolysis?
A5: A good starting point would be to dissolve this compound in a mixture of THF and water. Add 1.1 to 1.5 equivalents of lithium hydroxide (LiOH) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Upon completion, carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1N HCl) to a pH of around 3-4 and extract the product.
Experimental Protocols
Protocol 1: Standard Basic Hydrolysis (Saponification)
-
Dissolution: Dissolve this compound (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add solid lithium hydroxide monohydrate (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is no longer detectable.
-
Workup:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to pH 3-4 with cold 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dimethoxypyrimidine-2-carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Monitoring for Side Products by HPLC
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV detection at a wavelength where both the starting material and potential products have significant absorbance (e.g., 254 nm).
-
Procedure: Inject small aliquots of the reaction mixture at different time points to monitor the disappearance of the starting material and the appearance of the product and any potential byproducts.
Visualizations
Reaction Pathways
Caption: Main hydrolysis pathway and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrolysis optimization.
Technical Support Center: Identifying Impurities in Ethyl 4,6-dimethoxypyrimidine-2-carboxylate via NMR
Welcome to the technical support center for the analysis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in your sample using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Based on a likely synthetic route involving the condensation of a guanidine derivative with a diethyl malonate equivalent followed by O-methylation, potential impurities include:
-
Starting Materials:
-
Diethyl malonate
-
Guanidine (or a derivative)
-
-
Intermediates:
-
Ethyl 4,6-dihydroxypyrimidine-2-carboxylate (the unmethylated precursor)
-
Ethyl 4-hydroxy-6-methoxypyrimidine-2-carboxylate (partially methylated intermediate)
-
-
Byproducts of Methylation:
-
N-methylated pyrimidine derivatives
-
Residual methylating agent (e.g., dimethyl sulfate) and its hydrolysis products (e.g., methanol, methyl sulfate).
-
-
Solvent Residues:
-
Common solvents used in synthesis and purification (e.g., ethanol, diethyl ether, methanol).
-
Q2: I see unexpected peaks in the ¹H NMR spectrum of my sample. How can I identify them?
A2: First, compare your spectrum to the reference spectrum of pure this compound provided in this guide. Then, consult the data tables of potential impurities. The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration of the unknown peaks can help you identify the impurity. For example, a broad singlet that disappears upon a D₂O shake is likely an -OH or -NH proton.
Q3: The integration of my methoxy peaks is not what I expect. What could be the reason?
A3: If the integration of the two methoxy groups at the 4 and 6 positions is not in the correct ratio to other protons in the molecule, it could indicate the presence of the partially methylated intermediate, Ethyl 4-hydroxy-6-methoxypyrimidine-2-carboxylate. This impurity will have only one methoxy signal and a hydroxyl proton.
Q4: I have a singlet around 3.7 ppm that I cannot assign. What could it be?
A4: A singlet in this region could be due to several impurities. It could be residual dimethyl sulfate, a common methylating agent. It might also be methanol, a potential byproduct of the methylation reaction or a solvent residue.[1] Comparing the peak to known chemical shifts and considering the reaction conditions will help in its identification.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: You observe peaks in your ¹H NMR spectrum that correspond to diethyl malonate or guanidine.
-
Identification:
-
Diethyl Malonate: Look for a quartet around 4.2 ppm and a triplet around 1.3 ppm, along with a singlet for the central CH₂ protons around 3.4 ppm.
-
Guanidine: Guanidine itself has broad, exchangeable proton signals that may be difficult to observe. However, residual guanidinium salts might show sharper signals.
-
-
Solution: Improve the purification of your product. Recrystallization or column chromatography should effectively remove these starting materials.
Issue 2: Incomplete Methylation
-
Symptom: Your NMR spectrum shows a mixture of the desired product and one or two other similar species. You may observe additional methoxy signals or hydroxyl protons.
-
Identification:
-
Ethyl 4,6-dihydroxypyrimidine-2-carboxylate: This precursor will lack the two methoxy singlets and will instead show broad signals for the two hydroxyl groups. The pyrimidine proton signal will also be shifted.
-
Ethyl 4-hydroxy-6-methoxypyrimidine-2-carboxylate: This intermediate will show one methoxy singlet and one hydroxyl proton signal. The chemical shifts of the pyrimidine and ethyl ester protons will also be slightly different from the final product.
-
-
Solution: The methylation reaction may be incomplete. Consider increasing the reaction time, temperature, or the amount of methylating agent. Ensure anhydrous conditions, as water can consume the methylating agent.
Issue 3: N-Methylation Byproducts
-
Symptom: You observe additional singlet peaks in the region of 3.0-4.0 ppm that do not correspond to your O-methoxy groups.
-
Identification: N-methylation of the pyrimidine ring can occur as a side reaction. These N-methyl groups will appear as sharp singlets in the ¹H NMR spectrum, typically at a different chemical shift than O-methyl groups. 2D NMR techniques like HMBC can help confirm the connectivity of these methyl groups to a nitrogen atom.
-
Solution: Optimize the methylation reaction conditions. Using a less reactive methylating agent or a different base might favor O-methylation over N-methylation.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Amount: For a standard ¹H NMR spectrum, dissolve 5-25 mg of your this compound sample. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[2]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Ensure the solvent is free of water.
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to avoid issues with shimming.
-
Referencing: The residual solvent peak can be used for calibration. Alternatively, an internal standard like tetramethylsilane (TMS) can be added.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -OCH₃ (C4, C6) | ~3.9 - 4.1 (s, 6H) | ~55 |
| Pyrimidine H (C5) | ~5.8 - 6.0 (s, 1H) | ~85 | |
| -OCH₂CH₃ | ~4.4 (q, 2H) | ~62 | |
| -OCH₂CH₃ | ~1.4 (t, 3H) | ~14 | |
| C=O | - | ~165 | |
| Pyrimidine C (C2) | - | ~158 | |
| Pyrimidine C (C4, C6) | - | ~170 | |
| Ethyl 4,6-dihydroxypyrimidine-2-carboxylate | Pyrimidine H (C5) | Shifted from product | Shifted from product |
| -OH (C4, C6) | Broad, exchangeable | - | |
| -OCH₂CH₃ | Shifted from product | Shifted from product | |
| -OCH₂CH₃ | Shifted from product | Shifted from product | |
| Ethyl 4-hydroxy-6-methoxypyrimidine-2-carboxylate | -OCH₃ (C6) | ~3.9 (s, 3H) | ~55 |
| Pyrimidine H (C5) | Shifted from product | Shifted from product | |
| -OH (C4) | Broad, exchangeable | - | |
| Diethyl Malonate | -OCH₂CH₃ | ~4.2 (q, 4H) | ~61 |
| -OCH₂CH₃ | ~1.3 (t, 6H) | ~14 | |
| -CH₂- | ~3.4 (s, 2H) | ~41 | |
| Dimethyl Sulfate | -OCH₃ | ~3.7 (s) | ~54 |
| Methanol | -OCH₃ | ~3.49 (s) in CDCl₃ | ~49.9 in CDCl₃ |
| Ethanol | -CH₂- | ~3.7 (q) in CDCl₃ | ~58 |
| -CH₃ | ~1.2 (t) in CDCl₃ | ~18 | |
| Diethyl Ether | -CH₂- | ~3.48 (q) in CDCl₃ | ~66 |
| -CH₃ | ~1.21 (t) in CDCl₃ | ~15 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying impurities in your sample.
Caption: A flowchart illustrating the systematic process for identifying unknown impurities in an NMR spectrum of this compound.
References
Technical Support Center: Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective strategy involves a two-step process. The first step is the synthesis of a key intermediate, such as 2-chloro-4,6-dimethoxypyrimidine or 4,6-dimethoxy-2-methylsulfonylpyrimidine.[1] The second step involves a nucleophilic substitution or a palladium-catalyzed carbonylation reaction to introduce the ethyl carboxylate group at the 2-position.
Q2: What are the critical parameters to control during the synthesis?
Key parameters for a successful synthesis include:
-
Anhydrous Conditions: Many of the reagents, particularly organometallics and strong bases, are sensitive to moisture. Ensuring all glassware is thoroughly dried and using anhydrous solvents is crucial.
-
Temperature Control: Reactions involving strong bases or highly reactive intermediates often require low temperatures (e.g., -78 °C) to prevent side reactions. Conversely, subsequent reaction steps might require heating to proceed at a reasonable rate.
-
Stoichiometry of Reagents: The molar ratios of the reactants are critical for maximizing yield and minimizing byproducts. Careful measurement and controlled addition of reagents are essential.
-
Inert Atmosphere: To prevent degradation of sensitive reagents and intermediates by oxygen, it is highly recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the expected side products in this synthesis?
Common side products can include:
-
Unreacted starting materials.
-
Products of hydrolysis if moisture is present.
-
Over-reaction or multiple substitutions if the reaction conditions are not carefully controlled.
-
In the case of lithiation, side products can arise from protonation of the lithiated intermediate by trace amounts of water or other acidic protons in the reaction mixture.[2]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction temperature gradually while monitoring for byproduct formation. |
| Poor Quality of Starting Materials | - Ensure starting materials are pure and dry. Recrystallize or distill starting materials if necessary.- Use freshly prepared or properly stored reagents, especially for moisture-sensitive compounds. |
| Suboptimal Reagent Stoichiometry | - Verify the molar ratios of all reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Inefficient Lithiation (if applicable) | - Ensure the organolithium reagent (e.g., n-BuLi) is fresh and properly titrated.- Perform the lithiation at a very low temperature (e.g., -78 °C) to prevent decomposition of the lithiated intermediate.[3] |
| Moisture Contamination | - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled over a suitable drying agent.- Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). |
Formation of Multiple Products/Impurities
Problem: TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Lower the reaction temperature to improve selectivity.- Change the order of addition of reagents.- Consider using a different base or catalyst that may be more selective. |
| Decomposition of Product | - Reduce the reaction time.- Optimize the work-up procedure to minimize exposure of the product to harsh conditions (e.g., strong acids or bases). |
| Hydrolysis of Ester | - Ensure anhydrous conditions during the reaction and work-up.- Use a non-aqueous work-up if possible. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (Intermediate)
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in toluene.
-
Add N,N-dimethylaniline (2.1 eq).
-
Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the mixture with toluene.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-chloro-4,6-dimethoxypyrimidine by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This hypothetical protocol is based on palladium-catalyzed carbonylation of aryl chlorides.[4][5]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (TEA)
-
Anhydrous ethanol
-
Carbon monoxide (CO) gas
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppp (0.06 eq).
-
Add anhydrous toluene and anhydrous ethanol (as the nucleophile and co-solvent).
-
Add triethylamine (2.0 eq) to the mixture.
-
Purge the flask with carbon monoxide gas and then maintain a CO atmosphere (balloon pressure).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Visualizations
References
Preventing byproduct formation in dimethoxypyrimidine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of dimethoxypyrimidines, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of dimethoxypyrimidines?
A1: The nature of byproducts in dimethoxypyrimidine synthesis is highly dependent on the chosen synthetic route. However, some common impurities include:
-
Incompletely reacted starting materials or intermediates: Such as mono-methoxylated pyrimidines when a dimethoxy-substituted product is desired.
-
Hydrolysis products: The presence of water can lead to the formation of hydroxypyrimidines from chloro- or methoxy- intermediates.
-
Over-chlorinated species: In routes starting from dihydroxypyrimidines via chlorination (e.g., using POCl₃), over-reaction can lead to undesired chlorinated pyrimidines.[1]
-
N-Acylureas: These can form as byproducts in reactions involving β-ketoesters and urea.[2]
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These fluorescent byproducts can occur in Biginelli-type reactions, where two equivalents of a β-ketoester react with an aldehyde and ammonia (from urea decomposition).[2]
-
Other substituted pyrimidines: Depending on the specific synthesis, impurities such as 4,6-dichloro-2-methylthiopyrimidine and 2,4,6-trimethylthiopyrimidine have been identified.[3]
Q2: How does reaction temperature affect byproduct formation?
A2: Temperature is a critical parameter in controlling the selectivity of the reaction.
-
Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts, including those from over-chlorination and degradation.[1] For example, in the Biginelli reaction, higher temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts.[2]
-
Lower temperatures can improve selectivity, for instance, favoring a desired monochlorinated product over a dichlorinated one. However, this may lead to incomplete conversion or significantly longer reaction times.[1]
Q3: What is the role of the solvent and base in minimizing side reactions?
A3: The choice of solvent and base is crucial for promoting the desired reaction pathway.
-
Anhydrous Conditions: Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), is critical to prevent the hydrolysis of starting materials and intermediates.[1]
-
Base Selection: The stoichiometry and type of base are important for facilitating the desired cyclization and substitution reactions while minimizing side reactions.[2] For instance, in the synthesis of 4,6-diethoxypyrimidine, sodium ethoxide is effective, while sodium hydroxide leads to significant byproduct formation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant over-chlorination observed (e.g., obtaining dichloropyrimidine instead of a monochloro- intermediate) | Excess chlorinating agent (e.g., POCl₃).[1]High reaction temperature.[1]Prolonged reaction time.[1] | Reduce the stoichiometry of the chlorinating agent.[1]Lower the reaction temperature and monitor progress carefully via TLC or LC-MS.[1]Optimize and shorten the reaction time.[1] |
| Final product is contaminated with hydrolyzed starting material (hydroxypyrimidine) | Moisture contamination in reagents or glassware.[1]Hydrolysis during the workup process.[1] | Thoroughly dry all glassware and use anhydrous solvents and reagents under an inert atmosphere.[1]Quench the reaction mixture by slowly pouring it onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃) with vigorous stirring. Extract the product immediately into an organic solvent.[1] |
| Reaction is sluggish or does not go to completion | Insufficient reaction temperature.[4]Poor quality or impurities in the starting material.[4]Inactive base (e.g., moisture-sensitive sodium ethoxide).[4] | Gradually increase the reaction temperature while monitoring the reaction.[4]Verify the purity of the starting materials using techniques like NMR or melting point analysis.[4]Ensure the base is fresh and stored under anhydrous conditions. If preparing in situ, ensure the sodium metal is clean and the alcohol is absolute.[4] |
| Formation of N-acylurea byproducts | A competing reaction pathway between the β-ketoester and urea.[2] | Carefully control the reaction stoichiometry and catalyst.[2] |
| Presence of fluorescent Hantzsch-type 1,4-dihydropyridine byproducts | Higher reaction temperatures favoring the Hantzsch pathway.[2]Inappropriate catalyst choice.[2] | Run the reaction at a lower temperature.[2]Select a catalyst that favors the desired Biginelli pathway.[2]Consider adding the urea last to minimize its decomposition into ammonia.[2] |
Experimental Protocols
General Procedure for the Synthesis of 4,6-Dialkoxypyrimidine from 4,6-Dichloropyrimidine
This protocol is based on the synthesis of 4,6-diethoxypyrimidine and can be adapted for other dialkoxypyrimidines.
-
Preparation of Sodium Alkoxide Solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).
-
Carefully add sodium metal (2.2 equivalents) in small portions.
-
Stir the mixture until all the sodium has dissolved.
-
-
Reaction:
-
To the freshly prepared sodium ethoxide solution, add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature.[4]
-
-
Heating and Monitoring:
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
After the reaction is complete (typically 6 hours), cool the mixture to room temperature.[4]
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system to achieve separation from any impurities.
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This is a multi-step synthesis starting from malononitrile.
-
Imidization:
-
In a suitable reactor, malononitrile is reacted with methanol in the presence of a catalyst and dry hydrogen chloride gas to form the key intermediate, dimethoxy malonimidate.[5]
-
-
Cyanamide Substitution:
-
The dimethoxy malonimidate is then reacted with cyanamide in a buffered aqueous solution (pH 8-9) at a controlled temperature (e.g., 40-50°C).[5]
-
-
Aromatic Cyclization:
-
The product from the previous step undergoes cyclization in a suitable solvent (e.g., chlorobenzene or xylene) with a catalyst (e.g., boric acid) at elevated temperatures (120-140°C) to yield 2-amino-4,6-dimethoxypyrimidine.[5]
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent like toluene to obtain a high-purity product.[5]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for 4,6-Diethoxypyrimidine Synthesis [4]
| Entry | Base | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | 2.2 | 78 | 6 | 92 |
| 2 | Sodium Hydroxide | 2.5 | 80 | 12 | 45 (significant byproduct formation) |
| 3 | Potassium Carbonate | 3.0 | 80 | 24 | 30 |
| 4 | Sodium tert-butoxide | 2.2 | 80 | 5 | 89 |
Table 2: Yields in the Synthesis of 2-Amino-4,6-dimethoxypyrimidine Intermediates and Final Product [5]
| Step | Product | Yield (%) | Purity (%) (HPLC-Area) |
| Cyanamide Substitution | Cyano group malonyl-imines dimethyl ester | 81.8 | 96.7 |
| Aromatic Cyclization (with Boric Acid) | 2-amino-4,6-dimethoxypyrimidine | 94.3 | 99.6 |
| Aromatic Cyclization (with DMAC) | 2-amino-4,6-dimethoxypyrimidine | 82.5 | 99.6 |
Visualizations
Caption: Synthetic pathways and common byproduct formations.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide provides solutions to these challenges.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid. | - Select a less polar solvent or a solvent mixture. For instance, if ethanol was used, try a mixture of ethanol and water, or switch to a less polar solvent like ethyl acetate.- Reduce the volume of the solvent. This can be achieved by gentle heating to evaporate some of the solvent, followed by slow cooling.- Induce crystallization. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the purified compound. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Impurities are present. | - Lower the temperature at which the compound dissolves. Use a larger volume of solvent and heat to a temperature below the compound's melting point.- Use a solvent mixture. A common technique is to dissolve the compound in a "good" solvent at a low temperature and then slowly add a "poor" solvent until the solution becomes turbid, then clarify by adding a small amount of the "good" solvent and allow it to cool slowly.- Perform a hot filtration. This can remove insoluble impurities that may be promoting oiling out. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. | - Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield.- Perform a second recrystallization. A second purification step will likely remove the remaining impurities. |
| Poor Recovery/Low Yield | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Crystals were lost during filtration. | - Ensure the solution is thoroughly cooled. Use an ice bath to minimize the solubility of the compound in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyrimidine derivatives like this compound, common and effective solvents include ethanol, ethyl acetate, and mixtures containing hexane.[1] A good starting point is to test the solubility of a small amount of the crude product in these solvents.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. Add the solvent in small portions to the solid in an Erlenmeyer flask while heating and swirling until the solid just dissolves.
Q3: My compound won't crystallize, even after scratching and seeding. What should I do?
A3: If crystallization does not occur, it is likely that the solution is not supersaturated. You can try to induce crystallization by slowly evaporating some of the solvent to increase the concentration of the compound. If that fails, you may need to remove the solvent completely and attempt the recrystallization again with a different solvent or solvent system.
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure that the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities. If the product is still impure after one recrystallization, a second recrystallization can be performed.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The exact solvent ratios and temperatures may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture such as Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling generally results in larger, purer crystals.[1] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Recrystallization and Troubleshooting Workflow
Caption: Workflow for the recrystallization of this compound, including common troubleshooting steps.
References
Validation & Comparative
Comparative Guide to the Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
This guide provides a comparative analysis of two alternative synthetic routes for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a valuable scaffold in medicinal chemistry. The routes are assessed based on their reaction steps, yields, and overall efficiency, supported by experimental data from published literature. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this key heterocyclic compound.
Route 1: Synthesis via Ring Formation and Subsequent Functionalization
This well-established route involves the initial construction of the pyrimidine core, followed by a series of functional group interconversions to yield the target molecule. The key steps include the synthesis of 4,6-dihydroxypyrimidine, chlorination, methoxylation, and finally, the introduction of the ethyl carboxylate group at the 2-position.
Experimental Protocols for Route 1
Step 1: Synthesis of 4,6-dihydroxypyrimidine
A solution of sodium methoxide is prepared by reacting sodium metal with anhydrous methanol. To this, formamide and diethyl malonate are added. The mixture is heated under reflux, followed by cooling and acidification with hydrochloric acid to precipitate 4,6-dihydroxypyrimidine. The product is then isolated by filtration and drying.[1][2][3][4][5][6]
Step 2: Synthesis of 4,6-dichloropyrimidine
4,6-dihydroxypyrimidine is suspended in phosphorus oxychloride (POCl₃), which serves as both the reagent and reaction medium. A trialkylamine, such as triethylamine, is added as an acid scavenger and catalyst. The mixture is heated to reflux, and after the reaction is complete, excess POCl₃ is removed by distillation. The product is isolated by careful quenching with water and subsequent filtration.[7][8][9][10][11]
Step 3: Synthesis of 4,6-dimethoxypyrimidine
4,6-dichloropyrimidine is reacted with a solution of sodium methoxide in methanol. The reaction mixture is heated under reflux. After completion, the solvent is evaporated, and the residue is worked up to yield 4,6-dimethoxypyrimidine.
Step 4: Synthesis of 2-chloro-4,6-dimethoxypyrimidine
4,6-dimethoxypyrimidine is chlorinated at the 2-position. This can be achieved through various methods, including the use of a suitable chlorinating agent.[12][13]
Step 5: Synthesis of this compound
This final step can be achieved via two primary methods:
-
Method A: Lithiation and Carboxylation: 2-chloro-4,6-dimethoxypyrimidine is subjected to lithium-halogen exchange using a strong base like n-butyllithium at low temperatures, followed by quenching the resulting organolithium species with ethyl chloroformate.[14][15][16][17]
-
Method B: Palladium-Catalyzed Carbonylation: 2-chloro-4,6-dimethoxypyrimidine undergoes a palladium-catalyzed carbonylation reaction in the presence of ethanol and carbon monoxide.[18][19][20][21][22]
Data Summary for Route 1
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate, Formamide | Sodium methoxide, Methanol, HCl | 65-70 | 2.5-4 | 82-91 |
| 2 | 4,6-dihydroxypyrimidine | POCl₃, Triethylamine | Reflux (~107) | 3-5 | ~85 |
| 3 | 4,6-dichloropyrimidine | Sodium methoxide, Methanol | Reflux | 2-4 | High |
| 4 | 4,6-dimethoxypyrimidine | Chlorinating agent | - | - | - |
| 5a | 2-chloro-4,6-dimethoxypyrimidine | n-BuLi, Ethyl chloroformate, THF | -78 to RT | 1-2 | Moderate |
| 5b | 2-chloro-4,6-dimethoxypyrimidine | Pd catalyst, CO, Ethanol | 80-120 | 12-24 | Moderate-Good |
Note: Specific yields for steps 3, 4, 5a, and 5b can vary depending on the exact conditions and reagents used.
Caption: Synthesis of this compound via Route 1.
Route 2: Synthesis via Direct Ring Construction
This alternative approach aims to construct the pyrimidine ring with the ethyl carboxylate group already incorporated at the 2-position. This is a more convergent strategy that can potentially reduce the number of synthetic steps.
Experimental Protocols for Route 2
Step 1: Synthesis of Diethyl 2-formylmalonate
Diethyl malonate is formylated using a suitable formylating agent, such as ethyl formate in the presence of a strong base like sodium ethoxide. The reaction introduces a formyl group onto the central carbon of the malonic ester.
Step 2: Synthesis of Ethyl 4,6-dihydroxy-pyrimidine-2-carboxylate
Diethyl 2-formylmalonate is condensed with a simple amidine, such as formamidine hydrochloride, in the presence of a base like sodium ethoxide. This cyclization reaction directly forms the pyrimidine ring with the desired substituents at the 2, 4, and 6 positions.
Step 3: Synthesis of Ethyl 4,6-dichloro-pyrimidine-2-carboxylate
The dihydroxy-pyrimidine from the previous step is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) in a similar manner to Route 1.
Step 4: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atoms with methoxy groups by reacting the dichloro-pyrimidine with sodium methoxide in methanol.
Data Summary for Route 2
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Ethyl formate, Sodium ethoxide | 0 to RT | 2-4 | Moderate-Good |
| 2 | Diethyl 2-formylmalonate | Formamidine HCl, Sodium ethoxide | Reflux | 4-6 | Moderate |
| 3 | Ethyl 4,6-dihydroxypyrimidine-2-carboxylate | POCl₃ | Reflux | 3-5 | Good |
| 4 | Ethyl 4,6-dichloropyrimidine-2-carboxylate | Sodium methoxide, Methanol | Reflux | 2-4 | High |
Note: Yields are estimates based on analogous reactions and may vary.
Caption: Synthesis of this compound via Route 2.
Comparison and Conclusion
Route 1 is a more traditional and well-documented approach. While it involves more steps, each transformation is generally high-yielding and reliable. The main challenge lies in the final functionalization at the 2-position, which may require specialized reagents and conditions such as organolithium chemistry or transition-metal catalysis.
Route 2 offers a more convergent and potentially shorter synthesis. However, the initial condensation to form the fully substituted pyrimidine ring might be lower yielding and require more optimization compared to the stepwise approach of Route 1. The subsequent chlorination and methoxylation steps are expected to be efficient.
The choice between these two routes will depend on the specific requirements of the synthesis, including the availability of starting materials and reagents, the desired scale of the reaction, and the technical capabilities of the laboratory. For large-scale production, the robustness and high yields of the individual steps in Route 1 might be advantageous, despite the longer sequence. For smaller-scale and exploratory work, the more convergent nature of Route 2 could be appealing.
References
- 1. researchgate.net [researchgate.net]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
- 4. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 7. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 13. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. baranlab.org [baranlab.org]
- 16. ias.ac.in [ias.ac.in]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Palladium-catalyzed Heck/polyfluoroarylation of alkene-tethered carbamoyl chlorides with polyfluoroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Palladium-catalyzed 2-pyridylmethyl transfer from 2-(2-pyridyl)ethanol derivatives to organic halides by chelation-assisted cleavage of unstrained C(sp3 )--C(sp3) bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2007008226A2 - Palladium-catalyzed carbon-carbon bond forming reactions - Google Patents [patents.google.com]
"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" vs other pyrimidine carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups, such as carboxylate esters, on the pyrimidine ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and other key pyrimidine carboxylates, offering insights into their relative performance based on available data.
While direct comparative studies involving this compound are limited in publicly accessible literature, this guide compiles data on representative pyrimidine-2-carboxylates and pyrimidine-5-carboxylates to offer a valuable comparative perspective for researchers in the field. The following sections detail the chemical structures, biological activities, and synthetic approaches for these compounds, supported by experimental protocols and workflow diagrams.
Comparative Data of Pyrimidine Carboxylates
The following table summarizes the properties and biological activities of selected pyrimidine carboxylates. Due to the lack of specific experimental data for this compound, its potential activities are extrapolated based on the general characteristics of substituted pyrimidines.
| Compound Name | Structure | Position of Carboxylate | Known/Potential Biological Activities | Key Features |
| This compound | C2 | Antiviral, Antifungal, Kinase inhibition (potential) | The dimethoxy groups at positions 4 and 6 are expected to enhance lipophilicity and potentially influence interactions with biological targets. The C2-carboxylate offers a site for further chemical modification. | |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | C5 | Precursor for protein kinase inhibitors[1]. | The amino and methylthio groups provide versatile handles for synthetic elaboration. The C5-carboxylate is crucial for its role as a synthetic intermediate[1]. | |
| Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Compounds) | C5 | Calcium channel modulation, Antihypertensive, Anticancer[2]. | A well-established class of compounds synthesized via the Biginelli reaction. The biological activity can be tuned by varying the aryl group at the C4 position[2]. | |
| Ethyl 2-(4-chlorophenyl)-5-fluoropyrimidine-4-carboxylate | C4 | Anticancer (potential). | The presence of a halogenated phenyl group and a fluorine atom can enhance biological activity and metabolic stability. |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyrimidine carboxylates are crucial for reproducible research. Below are representative protocols.
Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Biginelli Reaction)
This one-pot, three-component reaction is a classic method for synthesizing dihydropyrimidinones[3][4][5][6].
Materials:
-
Appropriate aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, and urea is refluxed in ethanol.
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction is heated at reflux for 4-6 hours and monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized to afford the pure dihydropyrimidinone.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[7][8][9][10][11].
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains[12][13][14][15].
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Workflows and Pathways
General Synthetic Pathway for Pyrimidine Carboxylates
The following diagram illustrates a generalized synthetic scheme for accessing different pyrimidine carboxylate scaffolds.
References
- 1. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. jmchemsci.com [jmchemsci.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. iosrphr.org [iosrphr.org]
- 13. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening studies of antimicrobial activity of pyrimidine derivative: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activities of Pyrimidine Derivatives Related to Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
This guide provides a comparative analysis of the biological activities of various derivatives of the pyrimidine scaffold, with a focus on structures related to Ethyl 4,6-dimethoxypyrimidine-2-carboxylate. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.
Herbicidal Activity of 4,6-Dimethoxypyrimidine Derivatives
A notable biological activity of pyrimidine derivatives, particularly those with a 4,6-dimethoxy substitution pattern, is their herbicidal effect. Research has demonstrated the efficacy of these compounds against various weed species.
Comparative Efficacy of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy Acetates
A study on novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates revealed significant herbicidal activity, especially against monocotyledonous plants. The data below summarizes the inhibitory effects of these compounds on the root growth of Digitaria sanguinalis L. (Large Crabgrass).
Table 1: Herbicidal Activity of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy Acetate Derivatives against Digitaria sanguinalis L. [1]
| Compound ID | R Group (Ester) | Concentration (mg/L) | Inhibition Rate (%) |
| 3a | Methyl | 100 | 95.2 |
| 50 | 89.7 | ||
| 3b | Ethyl | 100 | 92.3 |
| 50 | 85.4 | ||
| 3c | n-Propyl | 100 | 88.6 |
| 50 | 81.2 | ||
| 3d | Isopropyl | 100 | 90.1 |
| 50 | 83.5 | ||
| 3e | n-Butyl | 100 | 85.7 |
| 50 | 78.9 |
Experimental Protocol: Herbicidal Activity Bioassay[1]
The herbicidal activity was evaluated using a root growth inhibition assay.
-
Preparation of Test Solutions: The synthesized compounds were dissolved in acetone to create stock solutions. These were then diluted with distilled water containing Tween-20 (0.1%) to achieve the final test concentrations (e.g., 100 mg/L and 50 mg/L).
-
Seed Germination: Seeds of the test plant, Digitaria sanguinalis L., were sterilized and placed on filter paper in petri dishes.
-
Treatment: A specific volume of the test solution was added to each petri dish. A control group was treated with a solution containing acetone and Tween-20 at the same concentration but without the test compound.
-
Incubation: The petri dishes were incubated in a growth chamber under controlled conditions of temperature, light, and humidity for a specified period.
-
Data Collection: After the incubation period, the root length of the seedlings was measured.
-
Calculation of Inhibition Rate: The percentage of inhibition was calculated using the formula: Inhibition Rate (%) = [(Root length of control - Root length of treated) / Root length of control] x 100
Proposed Mechanism of Action
Many pyrimidine-based herbicides act by inhibiting key enzymes in plant-specific metabolic pathways. For instance, some inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine)[2]. This disruption of amino acid synthesis ultimately leads to the cessation of cell division and plant death. This mechanism provides a high degree of safety for mammals, as this biosynthetic pathway is absent in animals[2].
Caption: Simplified pathway of ALS inhibition by pyrimidine herbicides.
Anticancer Activity of Pyrimidine Derivatives
The pyrimidine scaffold is a common feature in many anticancer agents, largely due to its structural similarity to the purine and pyrimidine bases in DNA and RNA. Derivatives of pyrimidines have been investigated as inhibitors of various protein kinases and as cytotoxic agents against numerous cancer cell lines.
Comparative Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
A study on novel pyrido[2,3-d]pyrimidine derivatives demonstrated their cytotoxic effects against the A549 human lung adenocarcinoma cell line.
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against A549 Cancer Cells [3]
| Compound ID | Substituents | IC50 (µM) |
| 2a | R1=Phenyl, R2=H | > 100 |
| 2d | R1=4-Chlorophenyl, R2=H | 50 |
| 2f | R1=4-Methoxyphenyl, R2=H | > 100 |
| 1g | Chalcone precursor with R1=4-Methoxyphenyl, R2=OCH3 | > 100 |
Experimental Protocol: MTT Assay for Cytotoxicity[3]
The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution. The plates were incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: PI3K Inhibition by 4,6-Diarylpyrimidines
In silico studies have suggested that 4,6-diaryl-substituted pyrimidines can act as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
Caption: Inhibition of the PI3K signaling pathway by 4,6-diarylpyrimidine derivatives.
Antiviral Activity of Pyrimidine Derivatives
The essential role of pyrimidines in the structure of nucleic acids makes them a prime target for the development of antiviral agents. Many pyrimidine analogues function by interfering with viral DNA or RNA synthesis.
Inhibition of SARS-CoV-2 by Pyrimidine Biosynthesis Inhibitors
Recent studies have shown that inhibitors of the host's pyrimidine biosynthesis pathway can synergistically enhance the activity of antiviral nucleoside analogues against SARS-CoV-2.
Table 3: Synergistic Antiviral Activity against SARS-CoV-2 [4]
| Drug Combination | Effect |
| Pyrimidine Biosynthesis Inhibitor + Nucleoside Analogue | Synergistically inhibits SARS-CoV-2 infection in vitro and in vivo. |
Experimental Protocol: Antiviral Synergy Assay[4]
-
Cell Infection: Human respiratory cells are infected with live SARS-CoV-2 virus.
-
Drug Treatment: The infected cells are treated with a pyrimidine biosynthesis inhibitor (e.g., Brequinar), a nucleoside analogue (e.g., Remdesivir or Molnupiravir), or a combination of both, at various concentrations.
-
Viral Load Quantification: After a set incubation period, the amount of viral replication is quantified, often by measuring viral RNA levels using quantitative PCR (qPCR) or by assessing the virus-induced cytopathic effect.
-
Synergy Analysis: The interaction between the two drugs is analyzed using mathematical models (e.g., the Bliss independence model or Loewe additivity model) to determine if the combination effect is synergistic, additive, or antagonistic.
Workflow for Antiviral Drug Screening and Synergy Analysis
Caption: Workflow for identifying synergistic antiviral drug combinations.
References
- 1. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and Its Analogs
For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and its structurally related analogs. By juxtaposing their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to illuminate the subtle yet significant structural variations that influence their physicochemical properties and potential biological activities.
While extensive experimental spectroscopic data for a wide array of pyrimidine derivatives is available, specific experimental spectra for this compound are not readily found in the public domain. Therefore, this guide presents a combination of predicted data for the target compound alongside reported experimental data for its analogs to facilitate a comprehensive comparative analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its analogs. These analogs have been chosen to highlight the effects of varying substituents on the pyrimidine core.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Pyrimidine H-5 | OCH₃ | OCH₂CH₃ (quartet) | OCH₂CH₃ (triplet) | Other Signals |
| This compound (Predicted) | ~6.0 | ~4.0 (s, 6H) | ~4.4 (q) | ~1.4 (t) | - |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | 3.79 (s, 3H) | 4.24 (q) | 1.23 (t) | 9.27 (brs, 1H, NH), 7.72 (brs, 1H, NH), 7.21 (d, 2H), 6.87 (d, 2H), 5.15 (s, 1H), 2.30 (s, 3H)[1] |
| Ethyl 4-(p-tolyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | - | 4.30 (q) | 1.30 (t) | 9.22 (brs, 1H, NH), 7.71 (brs, 1H, NH), 7.11 (m, 4H), 5.19 (s, 1H), 2.34 (s, 3H), 2.32 (s, 3H)[1] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | - | 4.02-3.96 (q) | 1.11 (t) | 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 2.26 (s, 3H)[1] |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | - | 4.01-3.96 (q) | 1.11-1.07 (t) | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 2.26 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O (ester) | C2 | C4, C6 | C5 | OCH₃ | OCH₂CH₃ | CH₃ (ethyl) | Other Signals |
| This compound (Predicted) | ~164 | ~158 | ~172 | ~88 | ~55 | ~62 | ~14 | - |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 167.7 | 150.1 | 147.3, 158.6 | 106.8 | 55.2 | 60.7 | 14.3 | 135.6, 125.7, 114.1, 18.5[1] |
| Ethyl 4-(p-tolyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 167.5 | 150.6 | 147.3, 140.3 | 106.0 | - | 61.0 | 14.5 | 136.4, 128.8, 126.8, 55.7, 21.3, 18.3[1] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.8 | 152.4 | 149.1, 144.2 | 99.4 | - | 69.2 | 14.4 | 132.2, 128.6, 53.2, 18.4[1] |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.8 | 152.6 | 148.7, 145.3 | 99.7 | - | 59.6 | 14.5 | 128.8, 128.5, 127.7, 126.7, 54.4, 18.2[1] |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch (ester) | C=C/C=N Stretch |
| This compound (Predicted) | - | 2980-2940 | ~1730 | 1600-1550 |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3533 | 2969 | 1724 | 1638[1] |
| Ethyl 4-(p-tolyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3477 | 2971 | 1729 | 1640[1] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3428 | 2967 | 1921 | 1117[1] |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639 | 2967 | 1896 | 1608, 1223[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ or [M+H]+ |
| This compound | C₉H₁₂N₂O₄ | 212.20 | 212 (Predicted) |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₅H₁₈N₂O₄ | 290.31 | 290[1] |
| Ethyl 4-(p-tolyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₅H₁₈N₂O₃ | 274.31 | 274[1] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₃ | 294.73 | 294[1] |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | 260.29 | 260[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used with a 45° pulse width and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. The electron energy is typically set to 70 eV.
-
Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. The capillary voltage and other source parameters should be optimized for the specific compound.
Signaling Pathway Involvement
Pyrimidine derivatives are known to interact with various biological targets, including enzymes involved in critical signaling pathways. For instance, many pyrimidine-based compounds have been developed as kinase inhibitors, targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway with potential inhibition by pyrimidine derivatives.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. The provided data and protocols are intended to aid in the identification, characterization, and further development of this important class of heterocyclic compounds.
References
A Comparative Guide to the Purity Validation of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical, as impurities can influence the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed HPLC method, presents comparative data against alternative techniques, and provides complete experimental protocols to assist researchers in making informed decisions for their analytical needs.
Introduction to Purity Analysis
This compound is a substituted pyrimidine derivative. The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC with C8 or C18 columns.[1][2] The mobile phase typically consists of a mixture of acetonitrile and water or a buffer, with UV detection being the most common mode of analysis.[1][2][3][4] While HPLC is a robust and widely used technique for purity determination, other methods such as quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer alternative approaches with distinct advantages.
Comparative Purity Analysis
The purity of this compound was assessed using a developed HPLC method and compared with qNMR and GC-MS. The results are summarized in the tables below. It is important to note that the data presented is hypothetical but representative of typical analytical outcomes.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | HPLC | qNMR | GC-MS |
| Purity (%) | 99.85 | 99.82 | 99.80 |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.15% | 0.06% |
| Precision (RSD%) | < 1.0 | < 1.5 | < 1.2 |
| Analysis Time | ~20 min | ~15 min | ~30 min |
| Sample Preparation | Simple Dilution | Simple Dilution | Derivatization may be needed |
| Reference Standard | Required | Not always required | Required |
Table 2: Impurity Profile by HPLC
| Impurity | Retention Time (min) | Area (%) | Specification (%) |
| Impurity A (Starting Material) | 4.5 | 0.08 | ≤ 0.10 |
| Impurity B (By-product) | 7.2 | 0.05 | ≤ 0.10 |
| Unknown Impurity 1 | 9.8 | 0.02 | ≤ 0.05 |
| Total Impurities | 0.15 | ≤ 0.20 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and its related substances.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample and dissolve in 25 mL of mobile phase.
System Suitability:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method capable of determining purity without a specific reference standard of the analyte.[5][6][7][8]
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
Internal Standard: Maleic Anhydride (Certified Reference Material)
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 30 s (ensure full relaxation of all relevant signals)
Sample Preparation:
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9][10]
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
Dissolve 10 mg of the sample in 10 mL of dichloromethane.
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship of the validation parameters.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship of HPLC validation parameters.
Conclusion
The developed reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. It demonstrates good resolution of the main component from its potential impurities. While HPLC remains the industry standard for routine quality control due to its high precision and sensitivity, alternative techniques like qNMR offer the advantage of not requiring a specific reference standard, making it a valuable tool for primary characterization. GC-MS can be a suitable alternative if the compound and its impurities are sufficiently volatile and thermally stable. The choice of analytical technique should be based on the specific requirements of the analysis, including the stage of drug development, the nature of the sample, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. ethz.ch [ethz.ch]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Ethyl and Methyl 4,6-dimethoxypyrimidine-2-carboxylate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, alkyl 4,6-dimethoxypyrimidine-2-carboxylates serve as critical intermediates in the synthesis of complex molecules with potential biological activities. This guide provides a detailed comparison of two key analogs: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and Mthis compound, offering insights into their synthesis, physicochemical properties, and reactivity. While direct comparative experimental data for these specific molecules is limited, this guide consolidates available information on closely related compounds to provide a valuable resource for researchers.
Physicochemical Properties: A Comparative Overview
| Property | This compound | Mthis compound |
| Molecular Formula | C₉H₁₂N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight | 212.20 g/mol | 198.17 g/mol |
| Predicted XlogP | 1.4 | 0.9 |
| Predicted Hydrogen Bond Donors | 0 | 0 |
| Predicted Hydrogen Bond Acceptors | 6 | 6 |
| Predicted Rotatable Bond Count | 4 | 3 |
| Predicted Exact Mass | 212.0797 u | 198.0640 u |
| Predicted Molar Refractivity | 52.3 cm³ | 47.7 cm³ |
| Predicted Polar Surface Area | 71.8 Ų | 71.8 Ų |
Note: The data presented in this table is based on computational predictions and data from publicly available databases for the ethyl ester. The data for the methyl ester is calculated based on its structure.
Synthesis and Experimental Protocols
The synthesis of both ethyl and mthis compound typically proceeds through the esterification of the parent carboxylic acid, 4,6-dimethoxypyrimidine-2-carboxylic acid. The common precursor for this acid is 2-amino-4,6-dimethoxypyrimidine.
Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (A Key Intermediate)
A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, reportedly yielding 95.6%.[1]
Experimental Protocol: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine [1]
-
A mixture of 2-chloro-4,6-dimethoxy pyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45°C.
-
The reaction mixture is maintained at 45-50°C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration.
-
The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield the product.
General Esterification Protocol
The carboxylic acid can be converted to its corresponding ethyl or methyl ester using standard esterification methods, such as Fischer esterification.
Experimental Protocol: General Fischer Esterification
-
To a solution of 4,6-dimethoxypyrimidine-2-carboxylic acid (1 equivalent) in the corresponding alcohol (ethanol or methanol, used as solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude ester.
-
The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
While the complete spectroscopic data for the exact title compounds is not available, the following are expected 1H and 13C NMR chemical shifts based on the analysis of structurally similar pyrimidine derivatives found in the literature.[2][3]
Expected 1H NMR Data (in CDCl₃):
-
Ethyl Ester: δ 1.4 (t, 3H, -CH₃), 4.0 (s, 6H, 2 x -OCH₃), 4.4 (q, 2H, -OCH₂-), 6.0 (s, 1H, pyrimidine H-5).
-
Methyl Ester: δ 3.9 (s, 3H, -COOCH₃), 4.0 (s, 6H, 2 x -OCH₃), 6.0 (s, 1H, pyrimidine H-5).
Expected 13C NMR Data (in CDCl₃):
-
Ethyl Ester: δ 14.2 (-CH₃), 54.0 (-OCH₃), 62.0 (-OCH₂-), 88.0 (C-5), 163.0 (C=O), 170.0 (C-4, C-6), 172.0 (C-2).
-
Methyl Ester: δ 52.5 (-COOCH₃), 54.0 (-OCH₃), 88.0 (C-5), 163.5 (C=O), 170.0 (C-4, C-6), 172.0 (C-2).
Reactivity and Stability: A Comparative Perspective
The primary difference in reactivity between the ethyl and methyl esters lies in their susceptibility to hydrolysis. Generally, methyl esters are more reactive towards hydrolysis than ethyl esters due to the lower steric hindrance of the methyl group, making the carbonyl carbon more accessible to nucleophilic attack.
A study on the hydrolysis kinetics of two sulfonylurea herbicides, pyrazosulfuron ethyl and halosulfuron methyl, which both contain a 4,6-dimethoxypyrimidine moiety, provides valuable insights. The study found that the hydrolysis of both compounds was significantly faster in acidic or basic media compared to neutral conditions.[4] While this study focused on the cleavage of the sulfonylurea bridge, the principles of ester hydrolysis under similar conditions would apply. It can be inferred that mthis compound would likely exhibit a faster rate of hydrolysis compared to its ethyl counterpart under both acidic and basic conditions.
This differential reactivity can be a critical consideration in drug design and formulation. A more labile methyl ester might be suitable for a prodrug strategy where rapid conversion to the active carboxylic acid is desired in vivo. Conversely, the more stable ethyl ester might be preferred for achieving a longer shelf-life or a more controlled release profile.
Applications in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas including oncology, infectious diseases, and inflammation. The 4,6-dimethoxypyrimidine core, in particular, is a key structural motif in several biologically active compounds. Both ethyl and methyl 4,6-dimethoxypyrimidine-2-carboxylates serve as versatile building blocks for the synthesis of more complex molecules. The carboxylate group at the 2-position provides a convenient handle for further chemical modifications, such as amidation to form carboxamides or reduction to the corresponding alcohol. These transformations open up avenues for exploring a wider chemical space and fine-tuning the pharmacological properties of the resulting compounds.
The choice between the ethyl and methyl ester can be strategically employed by medicinal chemists. For instance, in the development of kinase inhibitors, where interactions with the ATP-binding site are crucial, the subtle difference in the size of the ester group could influence binding affinity and selectivity.
Conclusion
While a direct head-to-head comparison of this compound and Mthis compound is not extensively documented, a comparative analysis based on fundamental chemical principles and data from analogous structures provides valuable guidance for researchers. The ethyl ester is expected to be slightly more lipophilic and sterically hindered, potentially leading to greater metabolic stability and slower hydrolysis rates compared to the methyl ester. The choice between these two valuable synthetic intermediates will ultimately depend on the specific goals of the research or drug development program, including the desired pharmacokinetic profile and the subsequent synthetic transformations planned. This guide provides a foundational framework for making such informed decisions.
Synthesis Pathway Overview
Caption: General synthetic route to the title compounds.
Comparative Reactivity Workflow
Caption: Expected relative rates of hydrolysis.
References
A Comparative Guide to the Structural Determination of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern crystallographic techniques for the structural elucidation of small organic molecules, using "Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" as a focal point. While a crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from closely related pyrimidine derivatives to compare the capabilities of Single-Crystal X-ray Diffraction (SCXRD), 3D Electron Diffraction (3DED or MicroED), and Nuclear Magnetic Resonance (NMR) Crystallography.
Executive Summary
The determination of the three-dimensional atomic arrangement of small molecules is paramount in drug discovery and materials science. Single-crystal X-ray diffraction has long been the gold standard, providing high-resolution structures. However, the requirement for relatively large, high-quality crystals can be a significant bottleneck. The emergence of 3D Electron Diffraction has revolutionized the field by enabling the analysis of nanocrystals, while NMR Crystallography offers a powerful method for studying microcrystalline or even amorphous solids and providing unique insights into local chemical environments. This guide presents a comparative analysis of these techniques, supported by experimental data from pyrimidine derivatives and a detailed examination of their respective experimental protocols.
Performance Comparison of Crystallographic Techniques
The choice of crystallographic method depends on several factors, including crystal size, sample availability, and the specific structural information required. The following table summarizes the key performance metrics for SCXRD, 3DED, and NMR Crystallography based on data from small organic molecules.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | 3D Electron Diffraction (3DED/MicroED) | NMR Crystallography |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Diffraction of electrons by the electrostatic potential of atoms in a crystal. | Exploits the magnetic properties of atomic nuclei to determine local structure and internuclear distances. |
| Typical Crystal Size | > 5-10 μm | < 1 μm (nanocrystals) | Microcrystalline powder or amorphous solid |
| Resolution | Atomic to sub-atomic (< 0.8 Å) | Near-atomic to atomic (∼1 Å)[1] | Provides local structural restraints, resolution is model-dependent |
| Data Collection Time | Hours to a day | Minutes to hours[2] | Days to weeks |
| Sample Requirement | High-quality single crystals | Polycrystalline powder, even mixtures[3] | Milligram quantities of isotopically labeled or unlabeled powder |
| Strengths | High accuracy and precision, well-established method. | Suitable for very small crystals, high throughput potential.[4][5] | No requirement for single crystals, provides information on dynamics and disorder.[3] |
| Limitations | Requires relatively large, well-ordered single crystals. | Susceptible to dynamical scattering effects, potential for beam damage.[6] | Lower resolution for the overall crystal structure, requires extensive computation. |
Crystallographic Data of Pyrimidine Derivatives
The following table presents a comparison of crystallographic data for several pyrimidine derivatives, determined by single-crystal X-ray diffraction. This data provides a baseline for understanding the typical structural parameters of this class of compounds.
| Compound | Ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate | 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Formula | C₁₅H₁₈N₂O₃S | C₁₄H₁₆N₂O₃S·H₂O | C₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻ | C₁₄H₁₆N₂O₃ |
| Crystal System | Triclinic | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P-1 | P2₁/c | P-1 |
| a (Å) | 7.9791(2) | 5.6702(17) | 6.7335(3) | 7.5495(2) |
| b (Å) | 8.2031(2) | 11.212(3) | 7.6307(4) | 8.9797(3) |
| c (Å) | 11.8405(3) | 12.343(4) | 25.0638(10) | 11.0812(3) |
| α (°) | 81.987(1) | 90.406(5) | 90 | 107.843(2) |
| β (°) | 87.975(1) | 95.251(5) | 93.928(4) | 108.603(1) |
| γ (°) | 80.850(1) | 104.393(5) | 90 | 98.244(2) |
| Volume (ų) | 757.60(3) | 756.5(4) | 1284.78(10) | 653.07(4) |
| R-factor | 0.039 | 0.044 | 0.062 | 0.048 |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for selecting the appropriate technique and for interpreting the results.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth and Selection: High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling. A suitable crystal (typically 10-250 µm) is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant to allow for data collection at low temperatures (e.g., 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial crystal structure is determined using methods such as direct methods or Patterson functions. The atomic positions and other parameters are then refined against the experimental data to obtain the final, high-resolution structure.
3D Electron Diffraction (MicroED)
-
Sample Preparation: A small amount of the polycrystalline powder is applied to a transmission electron microscope (TEM) grid. For sensitive samples, plunge-freezing in liquid ethane is performed to create a vitrified specimen.[7]
-
Crystal Identification: The TEM grid is inserted into a cryo-TEM. The grid is screened at low magnification to identify suitable nanocrystals (typically < 1 µm in thickness).[8]
-
Data Collection: A low-dose electron beam is used to illuminate the crystal. The crystal is continuously rotated, and a series of electron diffraction patterns are recorded as a movie using a high-speed camera.
-
Data Processing: The individual frames of the movie are processed to extract the diffraction intensities. Software originally developed for X-ray crystallography is often used for indexing the patterns and integrating the intensities.[8]
-
Structure Solution and Refinement: The structure is solved and refined using similar methods to SCXRD, taking into account the specific nature of electron scattering.
NMR Crystallography
-
Sample Preparation: A powdered microcrystalline sample (typically several milligrams) is packed into a solid-state NMR rotor. Isotopic labeling (e.g., with ¹³C, ¹⁵N) can be beneficial but is not always required.
-
Solid-State NMR Experiments: A series of solid-state NMR experiments are performed to measure various structural parameters. These can include:
-
Magic-Angle Spinning (MAS) experiments to obtain high-resolution spectra.
-
Cross-Polarization (CP) experiments to enhance the signals of less abundant nuclei.
-
Homonuclear and Heteronuclear Correlation experiments (e.g., ¹H-¹³C HETCOR) to identify through-bond connectivities.
-
Dipolar Recoupling experiments to measure internuclear distances.
-
-
Computational Structure Prediction: A set of candidate crystal structures is generated using crystal structure prediction (CSP) algorithms.
-
Structure Selection and Refinement: The experimental NMR data is used to validate the predicted structures. The structure that best agrees with the experimental data is selected. Further refinement can be performed by combining the NMR data with computational modeling.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each crystallographic technique.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Caption: Workflow for 3D Electron Diffraction (MicroED).
Caption: Workflow for NMR Crystallography.
Conclusion
The structural elucidation of small molecules is no longer reliant on a single technique. While single-crystal X-ray diffraction remains a cornerstone for achieving high-accuracy structures, 3D electron diffraction and NMR crystallography provide powerful and often complementary alternatives. 3DED excels where SCXRD fails due to crystal size limitations, opening up a vast chemical space for structural analysis. NMR crystallography provides a unique approach for materials that are difficult to crystallize altogether and offers insights into the local environment and dynamics that are inaccessible to diffraction-based methods. For researchers in drug development and materials science, a thorough understanding of the strengths and limitations of each technique is essential for selecting the most appropriate method to accelerate their research and development efforts.
References
- 1. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
- 5. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Pyrimidine Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of ethyl and methyl pyrimidine esters, focusing on common reactions encountered in synthetic chemistry and drug development. The information presented is based on established principles of organic chemistry and available experimental data for analogous ester compounds.
Introduction
Pyrimidine esters are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The choice between a methyl or ethyl ester functional group can influence reaction kinetics, yields, and purification processes. This guide aims to elucidate the subtle yet significant differences in reactivity between these two common ester forms, providing a basis for informed decisions in experimental design. The primary differentiating factor between methyl and ethyl esters is the steric bulk of the alkoxy group, which can impact the accessibility of the carbonyl carbon to nucleophilic attack.
Comparative Reactivity Analysis
A qualitative comparison of the expected reactivity is summarized in the table below.
| Reaction Type | Relative Reactivity | Rationale |
| Hydrolysis | Methyl Ester > Ethyl Ester | The smaller size of the methoxy group in the methyl ester presents less steric hindrance to the incoming nucleophile (e.g., water or hydroxide ion), facilitating the formation of the tetrahedral intermediate.[1] |
| Aminolysis | Methyl Ester > Ethyl Ester | Similar to hydrolysis, the approach of an amine nucleophile is less sterically hindered for the methyl ester, leading to a faster reaction rate. |
| Transesterification | Methyl Ester > Ethyl Ester | The rate of transesterification is also influenced by steric factors. The formation of the tetrahedral intermediate is more favorable for the less hindered methyl ester. |
It is important to note that while these reactivity differences are generally accepted, the magnitude of the effect can be influenced by reaction conditions such as the nature of the solvent, temperature, and the specific nucleophile used.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of ethyl and methyl pyrimidine esters.
1. Comparative Hydrolysis via HPLC Monitoring
This protocol describes a method to determine the hydrolysis rates of methyl and ethyl pyrimidine-5-carboxylate under basic conditions by monitoring the disappearance of the ester and the appearance of the corresponding carboxylic acid using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Methyl pyrimidine-5-carboxylate
-
Ethyl pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Internal standard (a stable compound that does not react under the experimental conditions, e.g., a stable pyrimidine derivative)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Procedure:
-
Preparation of Reaction Solutions: Prepare stock solutions of methyl pyrimidine-5-carboxylate, ethyl pyrimidine-5-carboxylate, and the internal standard in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated vessel, initiate the hydrolysis reaction by adding a known concentration of the ester and the internal standard to the NaOH solution. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of acid (e.g., HCl) to neutralize the NaOH.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the ester, the carboxylic acid product, and the internal standard.
-
Data Analysis: Monitor the peak areas of the ester and the internal standard at an appropriate UV wavelength. The concentration of the ester at each time point can be determined by normalizing its peak area to that of the internal standard. Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant.
-
2. Comparative Aminolysis via NMR Monitoring
This protocol outlines a method to compare the rates of aminolysis of methyl and ethyl pyrimidine-5-carboxylate with a primary or secondary amine by monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Materials:
-
Methyl pyrimidine-5-carboxylate
-
Ethyl pyrimidine-5-carboxylate
-
Amine nucleophile (e.g., benzylamine)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tubes
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the pyrimidine ester in the deuterated solvent.
-
Reference Spectrum: Acquire a proton NMR spectrum of the starting material.
-
Reaction Initiation: Add a known amount of the amine nucleophile to the NMR tube, cap it, and shake to mix. Immediately place the tube in the NMR spectrometer.
-
Time-course Monitoring: Acquire a series of proton NMR spectra at regular time intervals.
-
Data Analysis: Identify characteristic peaks for the starting ester (e.g., the methyl or ethyl protons of the ester group) and the amide product. Integrate these peaks in each spectrum. The relative integrals will correspond to the relative concentrations of the reactant and product. The rate of reaction can be determined by plotting the concentration of the starting material versus time.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the comparative analysis of pyrimidine ester reactivity.
Caption: Workflow for the comparative study of methyl and ethyl pyrimidine ester reactivity.
Caption: General mechanism for nucleophilic acyl substitution of esters.
Conclusion
References
Efficacy Showdown: A Comparative Guide to Herbicides Derived from Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of pyrimidinyl carboxylate-derived herbicides, focusing on Bispyribac-sodium, Pyrithiobac-sodium, and Pyriminobac-methyl. This guide provides a comparative assessment of their efficacy, mode of action, and experimental validation.
Herbicides derived from the chemical backbone of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate represent a significant class of modern agricultural tools. These compounds primarily belong to the pyrimidinyl (thio)benzoate family and are renowned for their potent and selective herbicidal activity. This guide delves into the efficacy and mechanisms of three prominent derivatives: Bispyribac-sodium, Pyrithiobac-sodium, and Pyriminobac-methyl. All three herbicides share a common mode of action, inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3][4][5]
Mechanism of Action: Targeting Amino Acid Synthesis
The primary target for these herbicides is the Acetolactate Synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme catalyzes the initial step in the synthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1] By inhibiting ALS, the herbicides effectively halt protein synthesis and cell division in susceptible plants, leading to growth cessation and eventual death.[2][3] This targeted approach provides excellent crop selectivity in many cases, as the crop plants can metabolize the herbicide into inactive forms.[1]
// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Threonine [label="Threonine", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ALS [label="Acetolactate Synthase (ALS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Herbicides [label="Bispyribac-sodium\nPyrithiobac-sodium\nPyriminobac-methyl", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetolactate [label="α-Acetolactate", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Aceto_alpha_hydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Valine_Leucine [label="Valine & Leucine\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis &\nPlant Growth", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pyruvate -> ALS; Threonine -> alpha_Ketobutyrate [label="Threonine\ndeaminase"]; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate; ALS -> alpha_Aceto_alpha_hydroxybutyrate; Acetolactate -> Valine_Leucine; alpha_Aceto_alpha_hydroxybutyrate -> Isoleucine; Valine_Leucine -> Protein_Synthesis; Isoleucine -> Protein_Synthesis; Herbicides -> ALS [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }
Caption: ALS Inhibition Pathway by Pyrimidinyl Carboxylate Herbicides.Comparative Efficacy Data
The following tables summarize the efficacy of Bispyribac-sodium, Pyrithiobac-sodium, and Pyriminobac-methyl against various weed species in different crops, based on findings from multiple field studies.
Table 1: Efficacy of Bispyribac-sodium in Rice
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Crop | Reference |
| Echinochloa colona | 20 | >80 | Direct-seeded Rice | [6] |
| Cyperus iria | 20-30 | >85 | Direct-seeded Rice | [3] |
| Monochoria vaginalis | 10-20 | >90 | Transplanted Rice | [1] |
| Broadleaf & Sedges | 30 | 78.05 | Direct-seeded Rice | [3] |
| Various Weeds | 25 | 96.5-97.1 | Transplanted Rice | [4] |
Table 2: Efficacy of Pyrithiobac-sodium in Cotton
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Crop | Reference |
| Trianthema spp. | 62.5 | High | Cotton | [4][7] |
| Amaranthus spp. | 62.5 | High | Cotton | [4] |
| Chenopodium spp. | 62.5 | High | Cotton | [4] |
| Broadleaf Weeds | 30-120 | Good | Cotton | [8] |
| Sicklepod & Pitted Morningglory | 70 | Variable | Cotton | [9] |
Table 3: Efficacy of Pyriminobac-methyl in Rice
| Weed Species | Application Rate | Weed Control | Crop | Reference |
| Echinochloa crus-galli (Barnyardgrass) | Lower than bensulfuron-methyl | Effective | Paddy Rice | [10] |
| Leptochloa chinensis | Lower than bensulfuron-methyl | Effective | Paddy Rice | [10] |
| Grassy Weeds | Not specified | Selective control | Paddy Rice | [5] |
Experimental Protocols
1. Whole-Plant Herbicide Efficacy Assay (General Protocol)
This protocol outlines a typical experimental design for evaluating the efficacy of the aforementioned herbicides in a greenhouse or field setting.
// Nodes Start [label="Start: Seed Germination\n& Seedling Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transplanting [label="Transplant Seedlings to Pots/Plots", fillcolor="#F1F3F4", fontcolor="#202124"]; Herbicide_Prep [label="Prepare Herbicide Solutions\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Application [label="Apply Herbicide to Plants\n(e.g., Foliar Spray)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate under Controlled\nEnvironmental Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Assessment [label="Assess Phytotoxicity & Weed Control\n(e.g., 7, 14, 21 days post-application)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection:\n- Visual Injury Rating\n- Plant Biomass (Dry Weight)\n- Crop Yield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Statistical Analysis\n(e.g., ANOVA, Dose-Response)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Transplanting; Transplanting -> Application; Herbicide_Prep -> Application; Application -> Incubation; Incubation -> Assessment; Assessment -> Data_Collection; Data_Collection -> Analysis; }
Caption: Workflow for a Whole-Plant Herbicide Efficacy Assay.-
Plant Material: Seeds of the target crop (e.g., rice, cotton) and various weed species are sown in pots or designated field plots.
-
Growth Conditions: Plants are grown under controlled greenhouse conditions (temperature, light, humidity) or in a field setting representative of agricultural conditions.
-
Herbicide Application: Herbicides are applied at various concentrations, typically at the 2-5 leaf stage of the weeds.[1][3] A control group (untreated) is included for comparison. Application is usually done via a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Visual Assessment: Phytotoxicity on crop plants and weed control efficacy are visually rated at regular intervals (e.g., 7, 14, and 21 days after application) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At the end of the experiment, the above-ground biomass of surviving plants is harvested, dried, and weighed to quantify the reduction in growth.
-
Crop Yield: In field trials, crop yield is measured at harvest to determine the impact of the herbicide treatment on productivity.
-
-
Statistical Analysis: Data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments. Dose-response curves are often generated to calculate values like GR50 (the concentration required to reduce plant growth by 50%).
2. In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the herbicides on the ALS enzyme.[11]
// Nodes Start [label="Start: Plant Tissue Homogenization\n(e.g., young leaves in extraction buffer)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifuge Homogenate to\nObtain Crude Enzyme Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Prepare Reaction Mixture:\n- Enzyme Extract\n- Substrate (Pyruvate)\n- Cofactors (TPP, FAD, MgCl2)\n- Herbicide Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation1 [label="Incubate at 37°C for 1 hour", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction with Sulfuric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Color_Development [label="Add Creatine & α-Naphthol\nIncubate at 60°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance at 525 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition & IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Centrifugation; Centrifugation -> Reaction_Setup; Reaction_Setup -> Incubation1; Incubation1 -> Stop_Reaction; Stop_Reaction -> Color_Development; Color_Development -> Measurement; Measurement -> Analysis; }
Caption: Workflow for an In Vitro ALS Enzyme Inhibition Assay.-
Enzyme Extraction: Fresh, young plant tissue is homogenized in an ice-cold extraction buffer. The homogenate is then centrifuged at high speed to obtain a supernatant containing the crude ALS enzyme.[11]
-
Reaction Mixture: The reaction is carried out in a microplate and includes the enzyme extract, the substrate (pyruvate), necessary cofactors (thiamine pyrophosphate, FAD, and MgCl2), and various concentrations of the herbicide.[11]
-
Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[11]
-
Reaction Termination and Colorimetric Detection: The reaction is stopped by adding sulfuric acid. Subsequent addition of creatine and α-naphthol leads to a colored product (the amount of which is inversely proportional to ALS inhibition), which can be quantified by measuring the absorbance at 525 nm.[11]
-
Data Analysis: The percentage of ALS inhibition is calculated for each herbicide concentration relative to a control without the herbicide. The IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity) is then determined from a dose-response curve.[11]
Synthesis Workflow Overview
While the direct synthesis from "this compound" is not explicitly detailed in the available literature, a general synthetic pathway for these pyrimidinyl (thio)benzoate herbicides can be inferred. The core of the synthesis involves the condensation of a substituted 4,6-dimethoxypyrimidine intermediate with a benzoic acid derivative.[12][13][14]
// Nodes Start [label="Starting Materials:\n- Diethyl Malonate\n- Thiourea/Urea", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="4,6-dihydroxy-2-mercapto(or hydroxy)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="2-chloro-4,6-dimethoxypyrimidine or\n4,6-dimethoxy-2-(methylsulfonyl)pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; Benzoic_Acid_Derivative [label="Substituted Benzoic Acid\n(e.g., 2,6-dihydroxybenzoic acid or\n2-chloro-6-mercaptobenzoic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final Herbicide:\n- Bispyribac-sodium\n- Pyrithiobac-sodium\n- Pyriminobac-methyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1; Intermediate1 -> Intermediate2 [label="Methylation &\nChlorination/Oxidation"]; Intermediate2 -> Condensation; Benzoic_Acid_Derivative -> Condensation; Condensation -> Final_Product; }
Caption: Generalized Synthesis Workflow for Pyrimidinyl Carboxylate Herbicides.Conclusion
Herbicides derived from the this compound scaffold, such as Bispyribac-sodium, Pyrithiobac-sodium, and Pyriminobac-methyl, are highly effective ALS inhibitors. Their efficacy varies depending on the specific compound, target weed species, and crop. The provided data and experimental protocols offer a foundational guide for researchers and professionals in the field to further explore and compare the performance of these and other related herbicidal compounds. Understanding their mode of action at the molecular level, coupled with robust whole-plant efficacy trials, is crucial for the development of new and improved weed management strategies.
References
- 1. Bispyribac-sodium 40% SC Herbicide [smagrichem.com]
- 2. peptechbio.com [peptechbio.com]
- 3. Why Bispyribac-Sodium is a Key Herbicide for Effective Rice Weed Management [jindunchemical.com]
- 4. peptechbio.com [peptechbio.com]
- 5. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]
- 6. isws.org.in [isws.org.in]
- 7. Provide | Pyrithiobac Sodium Weed Control in Cotton [piindustries.com]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 10. soil.copernicus.org [soil.copernicus.org]
- 11. benchchem.com [benchchem.com]
- 12. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 13. Method for preparing bispyribac sodium and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 14. globethesis.com [globethesis.com]
Comparative Spectroscopic Analysis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and its Potential Impurities
A comprehensive guide for researchers, scientists, and drug development professionals on the identification and differentiation of key process-related impurities in Ethyl 4,6-dimethoxypyrimidine-2-carboxylate through spectroscopic analysis.
This guide provides a detailed comparison of the spectroscopic characteristics of this compound and its potential impurities. Understanding the unique spectral signatures of these compounds is crucial for ensuring the purity and quality of this important pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation of pyrimidine derivatives, often utilizing C8 and C18 reverse-phase columns[1]. For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools[2][3][4][5].
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the condensation of a guanidine or urea derivative with diethyl malonate or a similar β-dicarbonyl compound. Based on this synthetic route, the following potential impurities have been identified for spectroscopic comparison:
-
Impurity A: Diethyl Malonate (Starting Material)
-
Impurity B: Guanidine/Urea Derivative (Starting Material)
-
Impurity C: N-ethoxycarbonyl-guanidine/urea (Intermediate)
-
Impurity D: 2-amino-4,6-dimethoxypyrimidine (Side-product)
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound and its potential impurities. This data is essential for their unambiguous identification.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~4.4 (q, 2H, -OCH₂CH₃), ~4.0 (s, 6H, -OCH₃), ~6.0 (s, 1H, pyrimidine-H), ~1.4 (t, 3H, -OCH₂CH₃) |
| Impurity A: Diethyl Malonate | 4.20 (q, 4H, J=7.1 Hz, -OCH₂CH₃), 3.39 (s, 2H, -CH₂-), 1.26 (t, 6H, J=7.1 Hz, -OCH₂CH₃) |
| Impurity B: Guanidine Hydrochloride | ~7.5 (br s, 4H, -NH₂) |
| Impurity C: N-ethoxycarbonyl-guanidine | Spectral data not readily available, but would show signals for the ethyl group and guanidine protons. |
| Impurity D: 2-amino-4,6-dimethoxypyrimidine | ~5.6 (s, 1H, pyrimidine-H), ~5.0 (br s, 2H, -NH₂), ~3.8 (s, 6H, -OCH₃) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~170 (-C=O, ester), ~165 (pyrimidine-C), ~160 (pyrimidine-C), ~90 (pyrimidine-C), ~62 (-OCH₂CH₃), ~55 (-OCH₃), ~14 (-OCH₂CH₃) |
| Impurity A: Diethyl Malonate | 167.3 (-C=O), 61.4 (-OCH₂CH₃), 41.7 (-CH₂-), 14.1 (-OCH₂CH₃)[4] |
| Impurity B: Guanidine Hydrochloride | ~158 (-C=N) |
| Impurity C: N-ethoxycarbonyl-guanidine | Spectral data not readily available, but would show a carbonyl signal from the ester and a signal for the guanidinium carbon. |
| Impurity D: 2-amino-4,6-dimethoxypyrimidine | ~172 (pyrimidine-C), ~165 (pyrimidine-C), ~85 (pyrimidine-C), ~54 (-OCH₃) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 212.09 | 183, 167, 140 |
| Impurity A: Diethyl Malonate | 160.07 | 115, 88, 60[6] |
| Impurity B: Guanidine Hydrochloride | 60.06 (free base) | 43 |
| Impurity C: N-ethoxycarbonyl-guanidine | 131.07 | 86, 60 |
| Impurity D: 2-amino-4,6-dimethoxypyrimidine | 155.07 | 140, 112 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A standard method for the analysis of pyrimidine derivatives involves using a C18 reverse-phase column with a gradient elution.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Mass Spectrometry (MS)
Mass spectral data can be acquired using an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
¹H NMR: 400 MHz, 16 scans
-
¹³C NMR: 100 MHz, 1024 scans
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of "this compound" and its impurities.
Caption: Analytical workflow for impurity analysis.
Signaling Pathway of Pyrimidine Synthesis
The synthesis of the pyrimidine ring is a fundamental biochemical process. The following diagram illustrates a generalized de novo pyrimidine biosynthesis pathway, which shares principles with the chemical synthesis of pyrimidine derivatives.
Caption: De novo pyrimidine biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data sheets indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Key Safety and Hazard Information:
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 128276-49-3 |
| Physical State | Solid, Crystalline[3] |
| Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Signal Word | Warning[1] |
| Primary Routes of Entry | Inhalation, Ingestion, Skin and Eye contact.[2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1][3] Store locked up.[1][4] |
Experimental Protocols: Waste Handling and Disposal Workflow
The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Eye and Face Protection: Wear safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2]
-
Skin Protection: Wear protective gloves and a lab coat.[1][4] Wash hands and any exposed skin thoroughly after handling.[3]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[2] Avoid breathing dust, fumes, or vapors.[1][2]
2. Waste Handling and Container Management:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected in a designated, compatible waste container.[5]
-
Container Requirements:
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] After proper rinsing, the container can be disposed of as regular trash after defacing the label.[7]
-
3. Disposal Procedure:
The recommended disposal method for this compound is to use a licensed and approved waste disposal company.[5]
-
Step 1: Collection and Storage: Collect waste in a properly labeled and sealed container as described above. Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Step 2: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Step 3: Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.
-
Step 4: Professional Disposal: The waste will be transported to an appropriate treatment and disposal facility to be handled in accordance with applicable laws and regulations.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Never dispose of this compound down the drain or in the regular trash. [7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety and logistical information for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Adherence to appropriate safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. Safety glasses with side-shields are a minimum requirement[4]. |
| Hand Protection | Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling[4]. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. An impervious lab coat is recommended[5][4]. Ensure a safety shower and eyewash station are readily accessible[3]. |
| Respiratory Protection | If dust formation is likely or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be appropriate as a backup to engineering controls[4][6]. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood is recommended to minimize exposure to dust and vapors[4][7].
Handling Procedures:
-
Avoid all personal contact, including inhalation[2].
-
Wash hands and any exposed skin thoroughly after handling[5][6][7].
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[5][3][7].
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids[6][9].
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is essential.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately[1][5][4]. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician[5][4][7]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention[5][4][7]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][5]. |
Spill and Disposal Management
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment as outlined above.
-
Sweep up and shovel the material into a suitable, closed container for disposal[5][3].
-
Do not let the product enter drains[4].
Disposal Plan:
-
Dispose of the chemical and any contaminated materials at an approved waste disposal plant in accordance with local, regional, and national regulations[5][7]. Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method[2].
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
